Euphol
Description
This compound has been reported in Camellia sinensis, Euphorbia jolkinii, and other organisms with data available.
from Euphorbia acaulis Roxb.; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-WZLOIPHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318412 | |
| Record name | (+)-Euphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-47-6 | |
| Record name | (+)-Euphol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Euphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Euphol: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties
Euphol, a tetracyclic triterpene alcohol, is a significant secondary metabolite predominantly found in the latex of various plants belonging to the Euphorbiaceae family. This document provides an in-depth overview of its chemical structure, physicochemical characteristics, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is characterized by a tetracyclic dammarane skeleton. Its chemical identity is precisely defined by several key identifiers, which are crucial for its unambiguous identification in scientific literature and databases.
| Identifier | Value |
| IUPAC Name | (3S,4R,5R,8S,9S,10R,13R,14R,17R)-4,14-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
| SMILES String | C--INVALID-LINK--[C@H]1CC[C@@]2([C@H]1--INVALID-LINK--C)C |
| InChI Key | InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-12-15-30(8)23(22)13-14-25-28(6)18-24(31)26(4)27(28)16-17-29(25,30)7/h10,21-24,26-27,31H,9,11-18H2,1-8H3/t21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1 |
| Molecular Formula | C30H50O |
| CAS Number | 514-47-6 |
Physicochemical Properties
The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems and for the design of potential therapeutic applications. The following table summarizes its key properties.
| Property | Value | Notes |
| Molecular Weight | 426.72 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 115-116 °C | Experimentally determined. |
| Boiling Point | 481.5 ± 14.0 °C | Predicted value. |
| Solubility | Insoluble in water; Soluble in chloroform. | Experimentally observed. |
| Octanol-Water Partition Coefficient (logP) | 7.6 | Predicted value, indicating high lipophilicity. |
Experimental Protocols
Determination of Melting Point
The melting point of this compound is a critical parameter for its identification and purity assessment. A standard and widely used method for its determination is the capillary melting point technique.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of purified this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid begins to melt (onset) and the temperature at which the last crystal disappears (liquefaction) are recorded as the melting point range. For a pure substance like this compound, this range is typically narrow.
Qualitative Solubility Assessment
The solubility of this compound in different solvents provides insight into its polarity and is crucial for developing formulation strategies.
Materials:
-
Purified this compound
-
Test tubes
-
Vortex mixer
-
Solvents: Distilled water, Chloroform
Procedure:
-
Sample Dispensing: Approximately 1-2 mg of this compound is placed into separate test tubes.
-
Solvent Addition: To each test tube, 1 mL of the respective solvent (distilled water, chloroform) is added.
-
Mixing: The test tubes are agitated using a vortex mixer for 30 seconds to facilitate dissolution.
-
Observation: The samples are visually inspected for the presence of undissolved solid. The solubility is qualitatively described as "soluble" if no solid particles are visible, or "insoluble" if the solid remains suspended or settled.
Illustrative Diagrams
Conceptual Workflow for this compound Isolation
The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source, such as Euphorbia latex.
The Biosynthesis of Euphol in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpenoid alcohol, is a bioactive secondary metabolite predominantly found in the latex of various plant species belonging to the Euphorbia genus.[1][2][3] This compound has garnered significant interest in the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2] Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the ubiquitous isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm.[4] The pathway can be broadly divided into three key stages:
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps convert mevalonate into the fundamental five-carbon building blocks of isoprenoids, IPP and its isomer DMAPP.
-
Synthesis of 2,3-Oxidosqualene: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene, the linear precursor for the cyclization into various triterpenoid skeletons.
-
Cyclization of 2,3-Oxidosqualene to this compound: This is the crucial branch point of the pathway where the diversity of triterpenoids is generated. The cyclization of 2,3-oxidosqualene into this compound is catalyzed by a specific oxidosqualene cyclase (OSC) known as this compound synthase. In Euphorbia tirucalli, this enzyme has been identified as EtOSC5.[2][5] This enzyme orchestrates a complex cascade of cyclization and rearrangement reactions to form the characteristic euphane skeleton of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. De Novo Biosynthesis of the Anticancer Compound this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Euphol's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol found predominantly in the sap of plants from the Euphorbiaceae family, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] Extensive research has demonstrated its efficacy in various preclinical models of inflammatory diseases, including colitis, skin inflammation, and pleurisy.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core signaling cascades involved.
Core Mechanisms of Action: Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways that are often dysregulated in inflammatory conditions. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC)/Extracellular Signal-Regulated Kinase (ERK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[3] Studies in a dextran sulfate sodium (DSS)-induced colitis model in mice demonstrated that oral administration of this compound prevented the phosphorylation and subsequent degradation of IκBα.[4] This, in turn, inhibited the nuclear translocation of the p65 subunit of NF-κB.[4] By blocking this critical step, this compound effectively suppresses the downstream expression of numerous pro-inflammatory mediators.
Attenuation of the PKC/ERK Signaling Pathway
The PKC/ERK pathway is another crucial signaling cascade involved in inflammation, particularly in skin inflammatory responses. Topical application of phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) activates PKC isozymes, which in turn phosphorylate and activate downstream kinases, including ERK1/2. Activated ERK then promotes the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the production of chemokines.
This compound has been demonstrated to effectively suppress TPA-induced skin inflammation by targeting this pathway.[2] Research has shown that topical application of this compound reduces the activation of PKCα and PKCδ isozymes.[2] This upstream inhibition leads to a subsequent reduction in the phosphorylation of ERK and a decrease in the upregulation of COX-2.[2]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various in vivo and in vitro models. The following tables summarize the key findings, providing a comparative overview of its efficacy.
Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Model | Species | Treatment and Dose | Parameter Measured | Result (% inhibition or change) | Reference(s) |
| DSS-Induced Colitis | Mouse | 30 mg/kg, p.o. | Disease Activity Index (DAI) | Significant reduction from day 3 onwards | [1] |
| 30 mg/kg, p.o. | Myeloperoxidase (MPO) Activity | Significant reduction | [1] | ||
| 30 mg/kg, p.o. | IL-1β protein levels | 80% inhibition | [1] | ||
| 30 mg/kg, p.o. | CXCL1/KC protein levels | 48% inhibition | [1] | ||
| 30 mg/kg, p.o. | MIP-2 protein levels | 65% inhibition | [1] | ||
| 30 mg/kg, p.o. | MCP-1 protein levels | 80% inhibition | [1] | ||
| 30 mg/kg, p.o. | IL-1β mRNA expression | 95% inhibition | [1] | ||
| 30 mg/kg, p.o. | CXCL1/KC mRNA expression | 100% inhibition | [1] | ||
| 30 mg/kg, p.o. | TNF-α mRNA expression | 40% inhibition | [1] | ||
| 30 mg/kg, p.o. | IL-6 mRNA expression | 75% inhibition | [1] | ||
| TNBS-Induced Colitis | Mouse | 30 mg/kg, p.o. | Body weight loss | Significant reduction | [5] |
| 30 mg/kg, p.o. | Macroscopic damage score | Significant reduction | [5] | ||
| TPA-Induced Ear Edema | Mouse | 100 µ g/ear , topical | Ear Edema | Significant inhibition | [2] |
| Carrageenan-Induced Pleurisy | Rat | 8 mg/kg, p.o. | Exudate Volume | Significant decrease | [6] |
| 8 mg/kg, p.o. | Neutrophil Infiltration | Significant decrease | [6] | ||
| 8 mg/kg, p.o. | TNF-α levels | 46.0 ± 2.9% inhibition | [6] | ||
| 8 mg/kg, p.o. | IL-1β levels | 50.1 ± 1.9% inhibition | [6] | ||
| 8 mg/kg, p.o. | IL-6 levels | 37.1 ± 2.3% inhibition | [6] |
p.o. - per os (by mouth)
Table 2: In Vitro Efficacy of this compound
| Cell Line/System | Treatment and Concentration | Parameter Measured | Result (% inhibition or change) | Reference(s) |
| Bone Marrow-Derived Macrophages (LPS-stimulated) | 1 and 10 µM | MCP-1 production | Significant reduction | [1] |
| 1 and 10 µM | TNF-α production | Significant reduction | [1] | |
| 1 and 10 µM | IL-6 production | Significant reduction | [1] | |
| 1 and 10 µM | IFN-γ production | Significant reduction | [1] | |
| 1 and 10 µM | IL-10 production | Significant increase | [1] | |
| Mv1Lu cells (TGF-β stimulated) | 1.25 µg/mL | Luciferase activity | 35% reduction | [7] |
| 5 µg/mL | Luciferase activity | 50% reduction | [7] | |
| 40 µg/mL | Smad2 phosphorylation | ~81% suppression | [7] | |
| AGS cells (TGF-β stimulated) | 40 µg/mL | Smad2 phosphorylation | ~93% suppression | [7] |
| Human Cancer Cell Lines | Various (1.41–38.89 µM) | Cell Viability (IC50) | Varies by cell line | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.
TPA-Induced Ear Edema in Mice
-
Animals: Male Swiss mice (25-30 g) are used. Animals are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in acetone. A solution of 2.5 µg of TPA in 20 µL of acetone is topically applied to the inner and outer surfaces of the right ear of each mouse.[9][10][11][12][13] The left ear serves as a control and receives only the vehicle (acetone).
-
Treatment: this compound (e.g., 100 µ g/ear ) or vehicle is topically applied 30 minutes before the TPA application.[2]
-
Measurement of Edema: Six hours after TPA application, the mice are euthanized, and a 6 mm diameter punch biopsy is taken from both the right (TPA-treated) and left (control) ears. The biopsies are weighed, and the difference in weight between the right and left ear punches is calculated to determine the extent of the edema.
-
Data Analysis: The anti-inflammatory effect is expressed as the percentage of inhibition of edema in the treated group compared to the vehicle-treated control group.
DSS-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water for 7 consecutive days.[1][14] Control mice receive regular drinking water.
-
Treatment: this compound is suspended in a 5% Tween 80 solution in saline. Mice are treated orally by gavage with this compound (e.g., 30 mg/kg) or vehicle twice daily for the 7 days of DSS administration.[1]
-
Clinical Assessment: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Tissue Collection and Analysis: On day 8, mice are euthanized, and the colons are excised. The length of the colon is measured. Distal portions of the colon are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of cytokine and chemokine levels by ELISA or RT-PCR.[1]
-
Immunohistochemistry: Paraffin-embedded colon sections are used for the immunohistochemical detection of proteins such as p65 NF-κB and Ki67 to assess inflammation and cell proliferation, respectively.[4][15]
Myeloperoxidase (MPO) Activity Assay
-
Sample Preparation: Colon tissue samples are homogenized in a potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB). The homogenates are then centrifuged, and the supernatant is collected.[1][16][17][18]
-
Assay Procedure: The supernatant is added to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide in a potassium phosphate buffer.
-
Measurement: The change in absorbance is measured spectrophotometrically at 460 nm over a defined period. MPO activity is expressed as units per milligram of tissue.
Western Blot Analysis for NF-κB and p-ERK
-
Protein Extraction: Colon tissue or cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against p-p65 NF-κB, IκBα, p-ERK, total ERK, or β-actin overnight at 4°C.[7][19][20][21]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion
This compound demonstrates significant anti-inflammatory potential through its targeted inhibition of the NF-κB and PKC/ERK signaling pathways. The quantitative data from a range of preclinical models consistently support its efficacy in reducing key inflammatory markers. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic applications of this compound for inflammatory diseases. As a natural compound with a well-defined mechanism of action, this compound represents a compelling candidate for further drug development and clinical investigation.
References
- 1. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PKC/ERK1/2 signaling in the anti-inflammatory effect of tetracyclic triterpene this compound on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 11. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 14. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sfrbm.org [sfrbm.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Involvement of ERK, p38 and NF-κB signal transduction in regulation of TLR2, TLR4 and TLR9 gene expression induced by lipopolysaccharide in mouse dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Spectroscopic Analysis of Euphol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and analysis of euphol, a tetracyclic triterpene with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for this compound's spectral characteristics, experimental methodologies for its analysis, and insights into its biological mechanisms of action.
Introduction to this compound
This compound is a naturally occurring triterpene alcohol found predominantly in the latex of various plants of the Euphorbia genus. It has garnered considerable attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding the structural and chemical properties of this compound through spectroscopic analysis is fundamental for its identification, characterization, and further development as a potential therapeutic agent.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, compiled from various analytical studies. This data serves as a reference for the identification and structural elucidation of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound provides a detailed map of its carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ) in ppm |
|---|---|
| 1 | 35.4 |
| 2 | 28.0 |
| 3 | 79.2 |
| 4 | 39.2 |
| 5 | 51.2 |
| 6 | 19.2 |
| 7 | 28.0 |
| 8 | 134.3 |
| 9 | 133.8 |
| 10 | 37.5 |
| 11 | 21.7 |
| 12 | 31.1 |
| 13 | 44.3 |
| 14 | 50.2 |
| 15 | 30.0 |
| 16 | 28.3 |
| 17 | 49.9 |
| 18 | 15.8 |
| 19 | 20.4 |
| 20 | 36.1 |
| 21 | 19.1 |
| 22 | 35.7 |
| 23 | 25.0 |
| 24 | 125.4 |
| 25 | 131.1 |
| 26 | 17.9 |
| 27 | 25.9 |
| 28 | 28.2 |
| 29 | 15.7 |
| 30 | 24.9 |
Data recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument frequency.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum reveals the proton environment of this compound, providing information on the connectivity and stereochemistry of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | 3.24 | dd | 11.8, 4.5 |
| H-18 | 0.75 | s | |
| H-19 | 0.95 | s | |
| H-21 | 0.86 | d | 6.0 |
| H-24 | 5.09 | t | 7.1 |
| H-26 | 1.68 | s | |
| H-27 | 1.60 | s | |
| H-28 | 0.80 | s | |
| H-29 | 1.00 | s | |
| H-30 | 0.87 | s |
Data recorded in CDCl₃. Chemical shifts and coupling constants are representative values and may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
|---|---|
| [M+H]⁺ | 427.3934 |
| [M+H-H₂O]⁺ | 409 |
Data obtained via Electrospray Ionization (ESI) in positive mode.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the presence of key functional groups.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3580 | O-H (alcohol) |
| ~3089, 2980 | C-H (sp² and sp³) |
| ~1640 | C=C (alkene) |
Data typically recorded using KBr pellet.
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of this compound. The following sections outline the typical experimental protocols for the spectroscopic techniques discussed.
Isolation and Purification of this compound
This compound is commonly isolated from the latex of Euphorbia species. A general procedure is as follows:
-
Extraction: The fresh latex is collected and extracted with a solvent such as methanol or a mixture of dichloromethane and methanol.[1]
-
Partitioning: The crude extract is then partitioned with immiscible solvents of increasing polarity, for example, hexane and dichloromethane, to separate compounds based on their polarity.[1]
-
Chromatography: The fraction containing this compound is subjected to column chromatography on silica gel.[2] Elution with a gradient of solvents, such as n-hexane and ethyl acetate, allows for the separation of this compound from other triterpenoids.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent like methanol to yield pure this compound.[3]
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound.
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay (d1) of 1-2 seconds is typically used.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
-
The spectral width is set to encompass the carbon chemical shift range (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is used to ensure full relaxation of quaternary carbons.
-
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).
-
Mass Range: The mass analyzer is set to scan a range that includes the expected molecular weight of this compound (e.g., m/z 100-1000).
-
Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data by inducing fragmentation of the parent ion.
-
Infrared Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
-
Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.
Signaling Pathways Modulated by this compound
Recent research has shed light on the molecular mechanisms underlying the biological activities of this compound. Two key signaling pathways modulated by this compound are the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
Modulation of the TGF-β Signaling Pathway
This compound has been shown to negatively modulate TGF-β signaling.[4][5] It is believed to achieve this by inducing the movement of TGF-β receptors into lipid-raft microdomains of the cell membrane, which can lead to their degradation.[4][6] This interference with TGF-β signaling is significant as this pathway is implicated in cancer progression and fibrosis.[7]
Inhibition of the NF-κB Signaling Pathway
This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By preventing the activation of NF-κB, this compound can reduce the production of inflammatory mediators.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of this compound, intended to aid researchers in its identification, characterization, and further investigation. The detailed spectroscopic data, coupled with standardized experimental protocols, will facilitate consistent and reproducible research. Furthermore, the elucidation of this compound's interaction with key signaling pathways offers a foundation for understanding its therapeutic potential and guiding future drug development efforts.
References
- 1. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts | PLOS One [journals.plos.org]
- 5. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Euphol and Its Derivatives: A Technical Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol primarily isolated from plants of the Euphorbia genus, has emerged as a promising natural product with a diverse range of biological activities.[1][2] Its potential as a scaffold for the development of new therapeutic agents has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the bioactivity of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines.[1][3] Its anticancer activity is attributed to its ability to inhibit cell proliferation, motility, and colony formation, as well as to induce apoptosis and autophagy.[1][4][5][6]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines, providing a comparative view of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [1] |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [1] |
| K-562 | Leukemia | 34.44 | [7] |
| HRT-18 | Colorectal Cancer | 70.8 | [8] |
| 3T3 | Fibrosarcoma | 39.2 | [8] |
| Jurkat | Leukemia | >100 | [9] |
| HL-60 | Leukemia | >100 | [9] |
| B16F10 | Melanoma | >100 | [9] |
| U87-MG | Adult Glioma | 28.24 | [10] |
| U373 | Adult Glioma | 30.48 | [10] |
| U251 | Adult Glioma | 23.32 | [10] |
| GAMG | Adult Glioma | 8.473 | [10] |
| SW1088 | Adult glioma | 27.41 | [10] |
| SW1783 | Adult glioma | 19.62 | [10] |
| SNB19 | Adult glioma | 34.41 | [10] |
| RES186 | Pediatric glioma | 16.7 | [10] |
Note: The cytotoxic effects of this compound can be dose and time-dependent, and can vary between different cell lines of the same tumor type.[10]
Experimental Protocol: MTS Assay for Cytotoxicity
A common method to assess the cytotoxic effect of this compound is the Cell Titer 96 Aqueous cell proliferation assay (MTS assay).[1]
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a density of up to 5x10^3 cells/well and incubated overnight to allow for attachment.
-
Serum Starvation: Cells are then placed in low-serum conditions for 24 hours.
-
Treatment: this compound is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent: The MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation: The plates are incubated for a further 1-4 hours.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Activity
This compound and its derivatives exhibit potent anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways.[2]
Mechanisms of Anti-inflammatory Action
-
Inhibition of NF-κB: this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[2]
-
Modulation of Protein Kinase C (PKC): It can inhibit the inflammatory response triggered by the activation of protein kinase C.[2]
-
Downregulation of Pro-inflammatory Mediators: this compound can reduce the levels of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]
-
Reduction of Leukocyte Influx: Topical application of this compound has been found to reduce leukocyte influx by decreasing chemokine levels.
Experimental Protocol: In Vitro Anti-inflammatory Assays
Several in vitro assays can be employed to evaluate the anti-inflammatory activity of this compound derivatives.[12][13]
1. Protein Denaturation Assay:
-
Principle: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins like egg albumin or bovine serum albumin, a process analogous to inflammation-induced protein denaturation.[12][13]
-
Methodology: A reaction mixture containing the protein and the test compound is heated, and the resulting turbidity is measured spectrophotometrically. The percentage of inhibition is calculated by comparing it to a control without the test compound.
2. NF-κB Reporter Assay:
-
Principle: This assay measures the inhibition of NF-κB transcriptional activity.
-
Methodology: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites linked to a reporter gene (e.g., luciferase). After treatment with an inflammatory stimulus and the test compound, the reporter gene expression is quantified.
3. COX and Lipoxygenase Inhibition Assays:
-
Principle: These assays measure the direct inhibitory effect of the compound on the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.[12][13]
-
Methodology: Colorimetric or fluorometric assay kits are commercially available to measure the activity of these enzymes in the presence and absence of the test compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.
MAP Kinase/ERK1/2 and PI3K/AKT Pathways
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways are crucial for cell proliferation and survival.[14] Studies have shown that this compound can induce apoptosis in cancer cells by affecting these pathways.[14]
-
In U87 MG glioblastoma cells, this compound-induced apoptosis is correlated with a significant inhibition of the MAP kinase/Erk 1/2 and PI3K/Akt signaling pathways.[14]
-
Conversely, in C6 glioblastoma cells, apoptosis is associated with a long-lasting activation of Erk 1/2.[14]
-
In PC-3 prostate cancer cells, this compound has limited to no effect on Erk 1/2 and Akt activity.[14]
TGF-β Signaling Pathway
The transforming growth factor-β (TGF-β) signaling pathway plays a complex role in cancer, with both tumor-suppressive and pro-metastatic functions. This compound has been shown to negatively modulate TGF-β responsiveness.[15]
-
This compound can suppress TGF-β signaling by inducing the movement of TGF-β receptors into lipid-raft microdomains and promoting their degradation.[15]
-
This leads to a decrease in TGF-β-induced phosphorylation of Smad2 and subsequent suppression of TGF-β-induced transcriptional activation.[15]
This compound Derivatives
The chemical structure of this compound provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced bioactivity. Semi-synthetic derivatives of ingenol, another compound from Euphorbia, have shown potent antitumor activity.[4] For instance, ingenol-3-dodecanoate (IngC) displayed significantly higher efficacy against esophageal cancer cell lines compared to known ingenol compounds.[4] This highlights the potential for developing novel and more potent anticancer agents through the chemical modification of this compound and related compounds.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for the development of new anticancer and anti-inflammatory therapies. Their multifaceted mechanisms of action, including the modulation of key signaling pathways, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of their bioactivity, offering valuable insights for researchers and drug development professionals working in this exciting field. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully explore their therapeutic potential.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantaanalytica.com [plantaanalytica.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect of this compound from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Euphol Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the in silico prediction and experimental validation of the molecular targets of euphol, a tetracyclic triterpene with promising anti-inflammatory and anticancer properties. This document outlines common computational approaches, details relevant experimental validation techniques, and presents known quantitative data for this compound's biological activities.
Introduction to this compound
This compound is a tetracyclic triterpene alcohol found in various plants of the Euphorbiaceae family. It has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects against several cancer cell lines. Understanding the molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutic agents. In silico methods offer a powerful approach to predict these targets, which can then be validated through targeted experimental assays.
In Silico Target Prediction Methodologies
The identification of potential protein targets for a small molecule like this compound can be accelerated using computational, or in silico, methods. These approaches leverage the vast amount of available biological and chemical data to predict interactions between a ligand and its potential protein targets.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets of a small molecule by docking the molecule into the binding sites of a large number of protein structures.[1][2][3][4]
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC15).
-
Prepare the ligand by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using software such as Avogadro or AutoDockTools.[4]
-
-
Protein Target Database Preparation:
-
Compile a database of 3D human protein structures from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning charges using tools like PDBTools.[1]
-
-
Binding Site Prediction:
-
Identify potential binding pockets on each protein in the database. This can be done based on existing ligand-bound structures or using binding site prediction algorithms.
-
-
Molecular Docking Simulation:
-
Systematically dock the prepared this compound structure into the predicted binding sites of all proteins in the database using docking software such as AutoDock Vina.[1] The docking process should be configured with appropriate parameters for exhaustiveness, number of binding modes, and energy range.[1]
-
-
Scoring and Ranking:
-
Score the docking poses based on the binding affinity (e.g., kcal/mol) calculated by the docking program.
-
Rank the potential protein targets according to their predicted binding affinities.
-
-
Hit Selection and Filtering:
-
Select the top-ranking protein targets for further analysis.
-
Filter the results based on biological relevance to this compound's known activities (e.g., inflammation, cancer).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[5][6] For this compound, pharmacophore models can be generated based on its structure and known active analogues to screen for proteins that have complementary binding site features.
-
Training Set Selection:
-
Compile a set of structurally diverse molecules with known activity towards a specific target (if available for this compound or similar triterpenoids).
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set.
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the active molecules, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
-
-
Pharmacophore Model Generation:
-
Model Validation:
-
Validate the generated models using a test set of known active and inactive molecules. A good model should be able to distinguish between active and inactive compounds.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases to identify other molecules, or in a reverse approach, to screen protein binding site databases to identify potential targets.
-
Experimental Validation of Predicted Targets
Following in silico prediction, experimental validation is essential to confirm the interaction between this compound and its predicted molecular targets. Below are protocols for assays relevant to the known anti-inflammatory and anticancer activities of this compound.
NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
The NF-κB signaling pathway is a key regulator of inflammation.[8] A luciferase reporter assay can be used to quantify the inhibitory effect of this compound on NF-κB activation.[8][9][10][11][12]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) engineered to stably express a luciferase reporter gene under the control of an NF-κB response element.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1 hour).
-
-
Stimulation:
-
Induce NF-κB activation by treating the cells with an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA), for a specific duration (e.g., 6-24 hours).[8]
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a passive lysis buffer.[9]
-
-
Luciferase Assay:
-
Add a luciferase assay reagent containing the substrate (e.g., D-luciferin) to the cell lysates.[13]
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Calculate the percentage of inhibition of NF-κB activation by this compound compared to the stimulated control.
-
PI3K/Akt Signaling Pathway Inhibition Assay (Western Blot)
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[14][15][16] Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins in this pathway, such as Akt.[17][18]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a gastric or breast cancer cell line) and seed in plates.
-
Treat the cells with different concentrations of this compound for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and other relevant pathway proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the effect of this compound on pathway activation.
-
TGF-β Signaling Pathway Inhibition Assay (Reporter Assay)
The TGF-β signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer.[13][19] A reporter assay can be used to measure the effect of this compound on TGF-β-induced transcriptional activity.[20][21][22]
-
Cell Culture and Transfection:
-
Culture cells (e.g., Mv1Lu mink lung epithelial cells) that are responsive to TGF-β.
-
Transfect the cells with a luciferase reporter plasmid containing TGF-β-responsive elements (e.g., CAGA12-luc).[20]
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound for a defined period.
-
-
Stimulation:
-
Stimulate the cells with TGF-β to induce the signaling pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity as described in the NF-κB assay protocol.[13]
-
-
Data Analysis:
-
Normalize the luciferase activity and calculate the inhibitory effect of this compound on TGF-β-induced transcriptional activation.
-
Quantitative Data for this compound
The following table summarizes the reported cytotoxic activities of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CS12 | Gastric Cancer | Not specified, but higher cytotoxicity than in noncancerous CSN cells | [23] |
| Multiple (73 cell lines) | Various | Range: 1.41 - 38.89 | [24][25][26] |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [24][25][26] |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [24][25][26] |
| Jurkat, HL-60, K-562, B16F10, HRT-18 | Leukemia, Melanoma, Colorectal Cancer | Not specified individually, but cytotoxic effects observed | [27] |
| Glioblastoma Cells | Brain Cancer | Concentration-dependent cytotoxic effects observed | [28] |
Visualizations of Signaling Pathways and Workflows
In Silico Target Prediction Workflow
Caption: A generalized workflow for in silico prediction of this compound's molecular targets.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the potential inhibitory point of this compound.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and potential inhibitory points of this compound.
TGF-β Signaling Pathway
Caption: The TGF-β signaling pathway and a potential point of inhibition by this compound.
References
- 1. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
- 19. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. invivogen.com [invivogen.com]
- 22. New reagents for improved in vitro and in vivo examination of TGF-β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Extraction of Euphol from Plant Material
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpenoid alcohol, is a phytochemical with significant therapeutic potential, exhibiting anti-inflammatory, antiviral, and cytotoxic activities.[1][2] It is found in various plant species, particularly within the Euphorbiaceae family. This document provides detailed protocols for the extraction and purification of this compound from plant materials, targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established scientific literature and are designed to yield this compound of sufficient purity for further biological and chemical investigations.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies, highlighting the efficiency of different extraction techniques and solvent systems.
| Plant Material | Extraction Method | Solvent System | Yield of this compound | Reference |
| Euphorbia tirucalli latex | Column Chromatography | n-hexane/Chloroform gradient | 4.2 g from 5.9 g of evaporated latex extract | [3] |
| Euphorbia tirucalli sap | Butanol fraction purification | Hexane, n-butanol, followed by HPLC and Sephadex G75 column | 3.5 g of this compound acetate from an unspecified amount of sap | [1] |
| Euphorbia kansui dried roots | Reflux Extraction | 95% Ethanol | Not specified directly, but this compound isolated via subsequent HPLC | |
| Euphorbia tirucalli | Ultrasound-Assisted Extraction (UAE) | Optimized conditions (temperature, time, power) can enhance efficiency | Positive effects on obtaining this compound reported, but specific yield data not provided in the abstract | [4] |
Note: Direct comparison of yields is challenging due to variations in the starting material, reporting metrics, and purity of the final product. The provided data serves as a guideline for selecting an appropriate extraction strategy.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Column Chromatography
This protocol is a widely used method for obtaining this compound from various parts of Euphorbia species.
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., leaves, stems, roots, or whole plant) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the material into a fine powder using a mechanical grinder.
2. Extraction:
-
Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or acetone) at a solid-to-solvent ratio of 1:10 (w/v) for 3-5 days at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh solvent three more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., n-hexane or acetone) in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.
-
3. Concentration:
-
Evaporate the solvent from the combined filtrates or the Soxhlet extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
4. Fractionation (for polar extracts):
-
If a polar solvent like methanol or ethanol was used for extraction, the crude extract can be further fractionated.
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The this compound-containing fraction is typically found in the less polar partitions (n-hexane and chloroform).
5. Purification by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract or the this compound-rich fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent to obtain purified this compound.
6. Recrystallization:
-
Further purify the obtained this compound by recrystallization from a suitable solvent system, such as methanol-acetone, to obtain crystalline this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more modern and efficient method that can reduce extraction time and solvent consumption.[4]
1. Plant Material Preparation:
-
Follow the same procedure as in Protocol 1 for drying and powdering the plant material.
2. Extraction:
-
Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., ethanol or methanol).
-
Submerge the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonify the mixture for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) and ultrasonic power. These parameters may need to be optimized for different plant materials.
3. Filtration and Concentration:
-
Filter the mixture and concentrate the extract using a rotary evaporator as described in Protocol 1.
4. Purification:
-
Follow the purification steps (Column Chromatography and Recrystallization) as outlined in Protocol 1.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for the extraction and purification of this compound from plant material.
Signaling Pathway Modulated by this compound
This compound has been shown to modulate several signaling pathways involved in cancer progression. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[5]
Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory effect of this compound.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orbi.umons.ac.be [orbi.umons.ac.be]
Application Notes and Protocols for Assessing Euphol Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture assays for evaluating the cytotoxic effects of euphol, a tetracyclic triterpene with demonstrated anti-cancer properties.[1][2][3] Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction to this compound and its Cytotoxic Potential
This compound is a natural compound isolated from plants of the Euphorbia genus, which has been traditionally used in folk medicine for treating various ailments, including cancer.[1] Scientific studies have validated its cytotoxic activity against a broad spectrum of human cancer cell lines, making it a promising candidate for further investigation as a potential anti-cancer agent.[1][2][3][4][5] this compound has been shown to inhibit cancer cell proliferation, motility, and colony formation.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[6][7][8][9]
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of this compound against a variety of human cancer cell lines as determined by MTS or similar cell viability assays.
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | T47D | 38.89[5] |
| MDA-MB-231 | 9.08[5] | |
| MDA-MB-468 | 30.89[5] | |
| BT20 | 8.96[5] | |
| HS587T | 18.15[5] | |
| MCF-7 | 18.76[5] | |
| Colon Cancer | SW480 | 5.79[5] |
| SW620 | 10.02[5] | |
| CO115 | 9.58[5] | |
| HCT15 | 5.47[5] | |
| Esophageal Cancer | Squamous Cell Carcinoma | 11.08[1][2][4] |
| Glioblastoma | U87-MG | 28.24[10] |
| U373 | 30.48[10] | |
| U251 | 23.32[10] | |
| GAMG | 8.473[10] | |
| Head and Neck Cancer | JHU-O22 | 26.35[5] |
| HN13 | 8.89[5] | |
| SCC25 | 6.65[5] | |
| SCC4 | 19.82[5] | |
| Leukemia | K-562 | 34.44 |
| Pancreatic Cancer | Pancreatic Carcinoma Cells | 6.84[1][2][4] |
| Prostate Cancer | PC-3 | Cytotoxic effect observed[6][11] |
Experimental Workflow for this compound Cytotoxicity Testing
A systematic approach is crucial for accurately assessing the cytotoxic effects of this compound. The following diagram outlines a general experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[15]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Membrane Integrity Assay (LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[16][17]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Prepare controls as per the kit instructions: culture medium background, vehicle control, and a maximum LDH release control (cells treated with lysis buffer).[18]
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit's protocol.
-
Incubate the plate at room temperature for the time specified in the protocol (usually up to 30 minutes), protected from light.[19]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]
-
Calculate the percentage of cytotoxicity based on the absorbance readings, correcting for background.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[21][22]
Materials:
-
Cancer cell lines treated with this compound
-
PBS
-
Cold 70% ethanol[21]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[21]
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 1 hour at 4°C.[21]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Analysis
This compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[6][23] Western blotting is a common technique to analyze the expression and phosphorylation status of key proteins in these pathways.
By investigating these pathways, researchers can gain a deeper understanding of the molecular mechanisms underlying this compound's cytotoxic effects.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. clyte.tech [clyte.tech]
- 3. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. static.igem.org [static.igem.org]
- 17. researchgate.net [researchgate.net]
- 18. scientificlabs.ie [scientificlabs.ie]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of Euphol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol found predominantly in the sap of plants from the Euphorbia genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potent anti-inflammatory, anti-cancer, and antinociceptive properties, making it a promising candidate for further drug development.[1][2] This document provides detailed application notes and protocols for establishing and utilizing various animal models to investigate the in vivo efficacy of this compound. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.
I. Anti-inflammatory and Colitis Models
This compound has shown significant efficacy in mitigating inflammation in chemically-induced models of colitis, which mimic aspects of human inflammatory bowel disease (IBD).[1][4][5][6]
A. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce an acute colitis that resembles human ulcerative colitis.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[1]
-
This compound Administration:
-
Monitoring and Endpoints:
-
Daily: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the study (e.g., day 8), euthanize the mice and collect colon tissue.
-
Analysis: Measure colon length, assess macroscopic and microscopic damage, and determine myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[1][4] Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and signaling proteins (e.g., NF-κB) in the colon tissue via ELISA, qPCR, or immunohistochemistry.[1][4][5]
-
Quantitative Data Summary: DSS-Induced Colitis Model
| Parameter | DSS Control Group | This compound (30 mg/kg) Treatment Group | Reference |
| Disease Activity Index (DAI) | Significantly increased | Significantly reduced | [1][4] |
| Colon Length | Significantly shortened | Significantly preserved | [1][4] |
| MPO Activity (U/mg tissue) | Markedly elevated | Significantly inhibited | [1][4] |
| TNF-α Levels (pg/mg tissue) | Significantly increased | Significantly reduced | [1] |
| IL-1β Levels (pg/mg tissue) | Significantly increased | Significantly reduced by 80% | [7] |
| IL-6 mRNA Expression | Pronounced increase | Significantly inhibited by 75% | [7] |
| Phospho-p65 NF-κB | Increased expression | Significantly inhibited | [1][5] |
B. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
This model induces a Th1-mediated colitis that shares features with Crohn's disease.
Experimental Protocol:
-
Animals: Male CD-1 mice (8-10 weeks old).
-
Induction of Colitis: Administer a single intra-rectal injection of TNBS (100 µL of a 5 mg/mL solution in 50% ethanol).[1][6]
-
This compound Administration:
-
Monitoring and Endpoints:
Quantitative Data Summary: TNBS-Induced Colitis Model
| Parameter | TNBS Control Group | This compound (30 mg/kg) Treatment Group | Reference |
| Body Weight Loss | Significant loss | Significantly reduced | [6] |
| Macroscopic Damage Score | High score | Significantly reduced | [6] |
| Colon Length | Significantly shortened | Significantly preserved | [6] |
| Pro-inflammatory Cytokines | Elevated levels | Significantly reduced | [4] |
Workflow for Colitis Induction and this compound Treatment
Workflow for colitis induction and this compound treatment.
II. Anti-Cancer Models
This compound has demonstrated cytotoxic effects against various cancer cell lines, and its anti-tumor potential has been explored in several in vivo models.[2][3][8]
A. Ehrlich Ascites Carcinoma (EAC) in Mice
This is a rapidly growing tumor model used to screen for anti-cancer activity.
Experimental Protocol:
-
Animals: Swiss albino mice.
-
Tumor Inoculation: Intraperitoneally (i.p.) inoculate 1 x 10^6 to 1 x 10^7 EAC cells per mouse.[9][10]
-
This compound Administration:
-
Monitoring and Endpoints:
-
Tumor Growth: Monitor the increase in body weight as an indicator of ascitic fluid accumulation.
-
Survival: Record the mean survival time of the animals.
-
Tumor Load: At a specific time point (e.g., day 10), a subset of mice can be euthanized to measure the volume of ascitic fluid and the total number of viable tumor cells.[9][10]
-
Quantitative Data Summary: Ehrlich Ascites Carcinoma Model (using ETHE)
| Parameter | EAC Control Group | ETHE (125 mg/kg) Treatment Group | Reference |
| Ascitic Fluid Volume | Increased | Decreased (not statistically significant) | [9] |
| Tumor Cell Number | Increased | Decreased (not statistically significant) | [9] |
| Mean Survival Time | Lower | Significantly higher | [9] |
| Bone Marrow Cellularity | Reduced (myelosuppression) | Significantly higher | [9] |
B. B16/F10 Melanoma Lung Metastasis Model in Mice
This model is used to evaluate the effect of compounds on tumor metastasis.
Experimental Protocol:
-
Animals: C57BL/6 male mice.
-
Tumor Inoculation: Inject 5 x 10^5 B16/F10 melanoma cells in 100 µL of saline into the lateral tail vein.[11][12]
-
This compound Administration:
-
Monitoring and Endpoints:
Quantitative Data Summary: B16/F10 Melanoma Model (using diluted latex)
| Parameter | Melanoma Control Group | Diluted Latex Treatment Group | Reference |
| Volume of Metastatic Nodules in Lungs | High | Significantly decreased | [11][12] |
C. Patient-Derived Xenograft (PDX) Model of Colorectal Cancer
PDX models are considered more clinically relevant as they maintain the heterogeneity of the original human tumor. While a specific study detailing this compound's use in a colorectal cancer PDX model is not available, a general protocol can be outlined.
Experimental Protocol:
-
Animals: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Engraftment: Surgically implant fresh human colorectal tumor tissue subcutaneously into the flanks of the mice.
-
This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into control and treatment groups.
-
Administer this compound orally or intraperitoneally at a predetermined dose and schedule. A study on a colorectal cancer PDX model showed that this compound treatment for 10 days led to a significant decrease in tumor volume.[8]
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Monitor for signs of toxicity.
-
Termination: When tumors in the control group reach a predetermined size, euthanize all mice.
-
Analysis: Excise tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67) and apoptosis. Analyze the expression of key signaling proteins.
-
Workflow for Anti-Cancer In Vivo Studies
General workflow for anti-cancer in vivo studies with this compound.
III. Signaling Pathways Modulated by this compound In Vivo
This compound exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression.
A. NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. In models of colitis, this compound has been shown to inhibit the activation of the NF-κB pathway.[1][4][5] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[4]
Visualization of this compound's Effect on NF-κB Pathway in Colitis
This compound inhibits the NF-κB pathway in colitis models.
B. PKC, ERK, and Akt Signaling Pathways
In the context of cancer, this compound has been shown to modulate several critical signaling pathways:
-
Protein Kinase C (PKC): this compound can modulate the activity of PKC isoforms, which are involved in cell proliferation and survival.[8] In colorectal cancer models, this compound treatment stimulated the expression of PKCα, PKCβ, PKCδ, and PKCZ.[8]
-
ERK/MAPK Pathway: The role of this compound on the ERK pathway appears to be context-dependent. In some cancer types, such as gastric cancer, this compound induces apoptosis through the activation of ERK1/2. In other contexts, it has been shown to reduce ERK activation.[2]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway is a key therapeutic strategy. In glioblastoma, the Akt pathway is a critical driver of tumor maintenance, and its inhibition leads to increased survival.[13][14]
Visualization of this compound's Potential Effects on Cancer Signaling Pathways
References
- 1. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preventive and therapeutic this compound treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scielo.br [scielo.br]
- 10. Use of raw Euphorbia tirucalli extract for inhibition of ascitic Ehrlich tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of Euphorbia tirucalli latex on murine B16/F10 melanoma cells and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of Euphorbia tirucalli latex on murine B16/F10 melanoma cells and lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Akt signaling is required for glioblastoma maintenance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Euphol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Euphol, a tetracyclic triterpene alcohol found in various plants of the Euphorbia genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Accurate and precise quantification of this compound in different matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using HPLC.
I. Comparative Summary of HPLC Methods for this compound Quantification
The following table summarizes different validated HPLC methods for the quantification of this compound, providing a comparative overview of their key chromatographic parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | ZORBAX Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm)[2] | Thermo HyPURITY ADVANCE (250 x 4.6 mm, 5 µm)[3] | C18-ODS (25 cm x 4.6 mm)[4] |
| Mobile Phase | Acetonitrile:Water (92:8, v/v)[2] | Methanol:2mM Ammonium Acetate buffer (95:5, v/v)[3] | Acetonitrile:Deionized Water:Acetic Acid (60:25:5, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection | UV at 210 nm[2] | Mass Spectrometry (MS)[3] | UV at 280 nm[4] |
| Column Temperature | 25°C[2] | Not Specified | Not Specified |
| Injection Volume | Not Specified | Not Specified | 100 µL[4] |
II. Method Validation Parameters
This table presents the validation data for a specific RP-HPLC method, demonstrating its suitability for this compound quantification.
| Validation Parameter | Result |
| Linearity Range | 1.388–10.41 µg[2] |
| Correlation Coefficient (r) | 0.9999[2] |
| Average Recovery | 97.1% (n=6)[2] |
| Relative Standard Deviation (RSD) | 1.7%[2] |
III. Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method for this compound Quantification in Radix Euphorbiae Pekinensis
This protocol is based on the method described by Wang et al. (2010) for the determination of this compound in Radix Euphorbiae Pekinensis.[2]
1. Sample Preparation:
- Accurately weigh 1.0 g of powdered Radix Euphorbiae Pekinensis.
- Transfer to a conical flask and add 50 mL of methanol.
- Perform ultrasonication for 30 minutes.
- Allow the mixture to cool and then weigh again.
- Replenish any lost weight with methanol.
- Filter the solution through a 0.45 µm membrane filter prior to HPLC injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1100 series or equivalent.
- Column: ZORBAX Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm).[2]
- Mobile Phase: Acetonitrile:Water (92:8, v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 25°C.[2]
- Detection: UV detector set at 210 nm.[2]
- Injection Volume: 10 µL.
3. Standard Solution Preparation:
- Accurately weigh 10 mg of this compound reference standard.
- Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 10 µg/mL.
4. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Inject the prepared sample solution into the HPLC system.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: HPLC-MS Method for this compound Analysis
This protocol utilizes HPLC coupled with mass spectrometry for highly sensitive and selective quantification of this compound.[3]
1. Sample Preparation:
- Extraction of this compound from the matrix (e.g., plant material, biological fluid) should be performed using an appropriate solvent such as methanol or n-hexane.[3]
- The extract should be concentrated under vacuum.
- The residue is then reconstituted in the mobile phase.
- Filter the solution through a 0.22 µm syringe filter before analysis.
2. HPLC-MS Instrumentation and Conditions:
- HPLC System: Agilent 1200 HPLC system or equivalent.[3]
- Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[3]
- Column: Thermo HyPURITY ADVANCE (250 x 4.6 mm, 5 µm).[3]
- Mobile Phase: Methanol:2mM Ammonium Acetate buffer (95:5, v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Ion Source: Electrospray Ionization (ESI) in negative mode.[3]
- Detection Mode: Multiple Reaction Monitoring (MRM) with precursor-to-product ion transitions of 426 to 96 and 426 to 80.[3]
3. Standard and Sample Analysis:
- Prepare standard solutions of this compound in the mobile phase.
- Inject the standards and samples into the HPLC-MS system.
- Quantify this compound based on the peak area of the specific MRM transitions.
IV. Visualizations
Experimental Workflow for HPLC Quantification
Caption: General workflow for this compound quantification using HPLC.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[5][6]
Caption: this compound modulates PI3K/AKT and MAPK/ERK signaling pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. RP-HPLC determination of this compound in Radix Euphorbiae Pekinensis: Ingenta Connect [ingentaconnect.com]
- 3. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Techniques for Synthesizing Euphol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the isolation of euphol and the synthesis of its derivatives. This document includes detailed experimental protocols, quantitative data on the biological activities of these compounds, and visualizations of relevant signaling pathways to guide researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound, a tetracyclic triterpene alcohol, is a significant bioactive compound predominantly found in the latex of various plants belonging to the Euphorbiaceae family.[1] It has garnered considerable interest in the scientific community due to its wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities.[2] The structural scaffold of this compound presents a versatile platform for semi-synthetic modifications, enabling the generation of novel derivatives with potentially enhanced potency and selectivity. These modifications primarily target the C3-hydroxyl group and the C17-side chain, allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR).[1] This document outlines detailed protocols for the extraction of this compound from its natural sources and for the synthesis of several key derivatives. Furthermore, it tabulates the cytotoxic activities of these compounds against a panel of human cancer cell lines and illustrates the key signaling pathways modulated by this compound and its analogs.
Extraction and Isolation of this compound from Euphorbia tirucalli
This compound is abundant in the latex of Euphorbia tirucalli. The following protocol details a standard laboratory procedure for its extraction and purification.
Experimental Protocol: Extraction and Isolation
Materials:
-
Fresh latex from Euphorbia tirucalli
-
Methanol (MeOH)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Extraction:
-
Collect the fresh latex of Euphorbia tirucalli.
-
Immediately mix the latex with methanol and stir for several hours to precipitate rubber and other polymeric materials.
-
Filter the methanolic extract to remove the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in a mixture of methanol and water and perform a liquid-liquid extraction with n-hexane.
-
Separate the n-hexane layer, which contains the less polar compounds including this compound.
-
Dry the n-hexane extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with n-hexane.
-
Dissolve the concentrated n-hexane extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor the separation using TLC. This compound can be visualized on TLC plates by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).
-
Combine the fractions containing pure this compound, as determined by TLC comparison with a standard.
-
Evaporate the solvent from the combined fractions to yield pure this compound as a white solid.
-
Synthesis of this compound Derivatives
The chemical structure of this compound allows for targeted modifications at the C3-hydroxyl group and the double bond in the side chain. The following protocols describe the synthesis of representative this compound derivatives.
Synthesis of 3-O-Benzoyl-euphol (Esterification)[1]
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add dry pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to afford 3-O-benzoyl-euphol.
Synthesis of Euphone (Oxidation)[1]
Materials:
-
This compound
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropanol
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the excess Jones reagent by the dropwise addition of isopropanol until the solution turns green.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to yield euphone.
Synthesis of 3-O-Methyl-euphol (Etherification)[1]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF, dry)
-
Saturated ammonium chloride solution
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.5 equivalents) in dry THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in dry THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide (2 equivalents) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to obtain 3-O-methyl-euphol.
Quantitative Data: Cytotoxic Activity of this compound and its Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of this compound and its semi-synthetic derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | |||
| K562 (Leukemia) | >50 | [1] | |
| U251 (Glioblastoma) | >50 | [1] | |
| PC-3 (Prostate) | >50 | [1] | |
| HCT-15 (Colon) | >50 | [1] | |
| MCF-7 (Breast) | >50 | [1] | |
| SKLU-1 (Lung) | >50 | [1] | |
| Pancreatic Carcinoma (various) | 6.84 (mean) | [2] | |
| Esophageal Squamous Cell Carcinoma (various) | 11.08 (mean) | [2] | |
| 3-O-Benzoyl-euphol | K562 (Leukemia) | 28.3 | [1] |
| SKLU-1 (Lung) | 42.1 | [1] | |
| Euphone | K562 (Leukemia) | 15.2 | [1] |
| SKLU-1 (Lung) | 25.8 | [1] | |
| 3-O-Methyl-euphol | K562 (Leukemia) | 35.7 | [1] |
| SKLU-1 (Lung) | 48.2 | [1] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are often attributed to their modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for their investigation.
Experimental Workflow for Synthesis and Cytotoxicity Screening
Caption: General workflow for the isolation, synthesis, and evaluation of this compound derivatives.
Modulation of the TGF-β Signaling Pathway by this compound
This compound has been shown to negatively modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. It is proposed that this compound, due to its structural similarity to cholesterol, incorporates into lipid rafts in the plasma membrane. This leads to the segregation of TGF-β receptors into these microdomains, which enhances their degradation and subsequently attenuates downstream signaling.
Caption: this compound-mediated inhibition of the TGF-β signaling pathway.
Putative Inhibition of the NF-κB Signaling Pathway by this compound Derivatives
This compound and its derivatives have been reported to possess anti-inflammatory properties, which are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of this pathway by pro-inflammatory stimuli like lipopolysaccharide (LPS) leads to the transcription of inflammatory mediators. This compound derivatives may interfere with this cascade, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.
References
- 1. Trisnor-Euphane-Type Triterpenoid and Other Constituents Isolated from Euphorbia tanquahuete Sessé & Moc.: Preparation and Cytotoxic Evaluation of Semisynthetic Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Euphol's Effect on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] A key mechanism underlying its anti-inflammatory properties is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
Evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.[1] Specifically, studies have shown that this compound can prevent the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway.[3] These application notes provide a detailed overview and experimental protocols for assaying the inhibitory effect of this compound on the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the biological effects of this compound, which can be useful for designing and interpreting experiments on its impact on the NF-κB pathway.
Table 1: Cytotoxic Activity of this compound on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | 6.84 |
| KYSE-30 | Esophageal | 11.08 |
| PC-3 | Prostate | 12.50 |
| A375 | Melanoma | 13.20 |
| HT-29 | Colon | 14.50 |
| MCF-7 | Breast | 20.30 |
| A549 | Lung | 25.60 |
| Data from in vitro studies assessing the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.[1] |
Table 2: In Vitro Effect of this compound on TGF-β-Induced Transcriptional Activity
| This compound Concentration (µg/mL) | Reduction in Luciferase Activity (%) |
| 1.25 | 35 |
| 5.00 | 50 |
| Data from a luciferase reporter assay in Mv1Lu cells stimulated with TGF-β. While not a direct measure of NF-κB inhibition, it demonstrates this compound's ability to modulate signaling pathways at these concentrations.[2] |
Table 3: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Colitis
| Treatment Group | IL-1β Reduction (%) | KC Reduction (%) | MIP-2 Reduction (%) | MCP-1 Reduction (%) |
| This compound (30 mg/kg) | 80 | 48 | 65 | 80 |
| Data showing the percentage reduction of pro-inflammatory cytokine levels in the colon tissue of mice with DSS-induced colitis after preventive treatment with this compound.[3] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound's effect on NF-κB.
Experimental Protocols
Western Blot Analysis of p65 Phosphorylation and IκBα Degradation
This protocol details the procedure to assess the effect of this compound on the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα, in cell lysates.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages, HEK293T)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
NF-κB activating agent (e.g., Lipopolysaccharide (LPS) for RAW 264.7, TNF-α for HEK293T)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, Rabbit anti-IκBα, and Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS for 30 minutes or 20 ng/mL TNF-α for 15 minutes). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phospho-p65 and IκBα to total p65 and β-actin, respectively.
-
Immunofluorescence Staining for p65 Nuclear Translocation
This protocol describes how to visualize and quantify the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of this compound.
Materials:
-
Cell line (e.g., HeLa, A549)
-
Glass coverslips in 24-well plates
-
Complete cell culture medium
-
This compound
-
NF-κB activating agent (e.g., TNF-α)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α for 30 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 using image analysis software. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of p65 translocation.
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
NF-κB activating agent (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α for 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells and the percentage inhibition by this compound.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on the NF-κB signaling pathway. By employing these methods, scientists can further elucidate the molecular mechanisms of this compound's anti-inflammatory and anti-cancer properties, paving the way for its potential development as a therapeutic agent. It is recommended to perform initial dose-response experiments to determine the optimal non-toxic concentrations of this compound for each cell line and assay.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Euphol Solubility for Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with euphol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell-based assays, with a primary focus on improving this compound solubility and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a tetracyclic triterpene alcohol primarily isolated from the sap of plants like Euphorbia tirucalli.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[1] In cell-based assays, this compound has been shown to induce cytotoxicity in a variety of cancer cell lines, inhibit cell proliferation and motility, and induce apoptosis.[1][3]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: this compound is a hydrophobic molecule with poor water solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of cell culture media, the drastic change in solvent polarity can cause the this compound to "crash out" of solution and form a precipitate. This is a common issue with hydrophobic compounds.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects, though it is always recommended to keep it at or below 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.[4] Some sensitive cell lines may show toxicity at concentrations as low as 0.1%.[6]
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most commonly reported solvent for this compound in cell-based assays, other organic solvents like ethanol and acetone can also be used to dissolve hydrophobic compounds.[7] However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid cytotoxicity.[8] It is recommended to perform a solvent tolerance test for your specific cell line before proceeding with your experiment.
Q5: Are there any alternatives to organic solvents for improving this compound solubility?
A5: Yes, cyclodextrins can be used as solubilizing agents for hydrophobic compounds like this compound.[9] These are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule within their central cavity, while their hydrophilic exterior improves solubility in aqueous solutions.[9][10][11] This can be a good alternative for cell lines that are particularly sensitive to organic solvents.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium. | 1. Optimize Dilution: Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the this compound stock solution drop-wise and slowly. This helps to disperse the compound quickly and avoid localized supersaturation. 2. Serial Dilution: First, dilute the this compound stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume. |
| High Final Concentration: The desired final concentration of this compound exceeds its solubility limit in the media. | 1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of this compound in your cell culture medium to find the highest concentration that remains in solution. 2. Lower the Stock Concentration: Prepare a less concentrated stock solution of this compound in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration. | |
| Precipitate forms over time in the incubator. | Temperature Fluctuation: Changes in temperature can affect the solubility of the compound. | Maintain Stable Temperature: Ensure your incubator maintains a stable temperature. Avoid frequent opening of the incubator door. |
| Media Evaporation: Evaporation of the medium can increase the concentration of this compound, leading to precipitation. | Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent evaporation from the culture plates or flasks. | |
| Interaction with Media Components: Components in the serum or media supplements may interact with this compound, causing it to precipitate. | Test Different Media Formulations: If possible, test the solubility of this compound in different media formulations (e.g., with or without certain supplements, different serum concentrations). | |
| Difficulty dissolving this compound powder in DMSO. | Incomplete Dissolution: The this compound powder may not be fully dissolved in the DMSO stock. | 1. Use Gentle Warming: Gently warm the DMSO stock solution at 37°C to aid dissolution. 2. Sonication: Use a bath sonicator for short intervals to help dissolve the this compound powder completely.[12] 3. Visual Inspection: Visually inspect the stock solution against a light source to ensure there are no visible particles before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 426.72 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 4.267 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.[12]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTS) Assay with this compound
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
MTS reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. For example, to achieve final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Signaling Pathways and Experimental Workflows
Logical Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation in cell culture.
This compound's Effect on Key Signaling Pathways
This compound has been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
Caption: Diagram illustrating this compound's modulatory effects on the MAPK/ERK, PI3K/Akt, and TGF-β signaling pathways.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. dpbck.ac.in [dpbck.ac.in]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. glpbio.com [glpbio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Euphol Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to euphol degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
This compound is a tetracyclic triterpene alcohol with the chemical formula C30H50O, primarily found in the latex of plants from the Euphorbia genus. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities. Degradation of this compound during the extraction process is a critical concern as it leads to a reduction in the yield of the active compound and can result in the formation of impurities that may interfere with biological assays or subsequent drug development steps.
Q2: What are the main factors that cause this compound degradation during extraction?
Several factors can contribute to the degradation of this compound during extraction. These include:
-
Oxidation: this compound's structure, particularly its side chain, is susceptible to oxidative degradation.[1] Exposure to atmospheric oxygen, especially at elevated temperatures, can lead to the formation of various oxidation byproducts.
-
pH Extremes: this compound is known to be unstable in acidic and alkaline conditions, such as those found in gastric and intestinal fluids. Strong acids can catalyze isomerization and rearrangement reactions, while strong bases can promote other degradative pathways.
-
Elevated Temperatures: Prolonged exposure to high temperatures, often employed in conventional extraction methods like Soxhlet extraction, can accelerate both oxidative and thermal degradation of this compound.
-
Light Exposure: Like many other terpenes, this compound may be sensitive to light, particularly UV radiation.[2] Photodegradation can lead to the formation of free radicals and subsequent degradation of the molecule.[2]
-
Enzymatic Activity: The presence of endogenous enzymes in the plant material can potentially contribute to the degradation of this compound during the initial stages of extraction if not properly inactivated.
Q3: What are the visible signs of this compound degradation in my extract?
Visual signs of degradation can include a change in the color of the extract, often turning yellowish or brownish, and the formation of precipitates. However, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal a decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low this compound Yield | Degradation due to oxidation, heat, or pH extremes. Inefficient extraction method. | 1. Optimize Extraction Method: Consider using Ultrasound-Assisted Extraction (UAE), which generally offers higher yields in shorter times, minimizing exposure to degradative conditions. 2. Control Temperature: For thermal methods, maintain the lowest effective temperature. For UAE, a temperature of around 50°C has been shown to be effective. 3. Protect from Light and Air: Conduct extractions in amber glassware or wrap equipment in aluminum foil. Purge solvents and the extraction vessel with an inert gas like nitrogen to minimize oxygen exposure. |
| Presence of Impurities in HPLC Analysis | Degradation products from oxidation, acid/base catalysis, or photodegradation. | 1. Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the extraction solvent to quench free radicals and inhibit oxidation. 2. Neutralize pH: If using acidic or basic conditions is unavoidable for other reasons, neutralize the extract as soon as possible after the extraction step. 3. Purification: Employ appropriate chromatographic techniques (e.g., column chromatography) to separate this compound from its degradation products. |
| Color Change in Extract (Yellowing/Browning) | Oxidation of this compound and other phytochemicals. | 1. Inert Atmosphere: As mentioned, performing the extraction under a nitrogen or argon atmosphere is highly recommended. 2. Solvent Purity: Ensure the use of high-purity, degassed solvents to avoid introducing oxidative contaminants. |
| Inconsistent Extraction Results | Variability in extraction parameters (time, temperature, solvent ratio). Incomplete extraction. | 1. Standardize Protocol: Strictly adhere to a validated extraction protocol, ensuring consistent parameters for each run. 2. Optimize UAE Parameters: If using UAE, optimize parameters such as ultrasonic power, time, and solvent-to-solid ratio for your specific plant material. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound with Degradation Prevention
This protocol is designed to maximize this compound yield while minimizing degradation.
Materials:
-
Dried and powdered plant material (e.g., Euphorbia tirucalli latex)
-
Ethanol (95%, HPLC grade), degassed
-
Butylated Hydroxytoluene (BHT) or Ascorbic Acid
-
Ultrasonic bath or probe sonicator
-
Amber glassware (e.g., flasks, beakers)
-
Nitrogen gas source
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Methodology:
-
Preparation of Extraction Solvent: Prepare a solution of 0.05% (w/v) BHT or Ascorbic Acid in 95% ethanol. Degas the solvent by sparging with nitrogen gas for 15-20 minutes.
-
Extraction Setup:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL amber flask.
-
Add 100 mL of the prepared extraction solvent to the flask.
-
Purge the headspace of the flask with nitrogen gas for 1-2 minutes and securely seal it.
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters: Frequency of 40 kHz, Power of 200 W, and Temperature of 50°C.
-
Sonicate for 90 minutes.
-
-
Filtration and Concentration:
-
After sonication, immediately filter the mixture under vacuum while still warm.
-
Wash the residue with a small amount of fresh, degassed extraction solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Storage: Store the final extract in an amber vial under a nitrogen atmosphere at -20°C to prevent further degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a validated method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration expected to be within the calibration range.
Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction methods and the use of antioxidants on this compound yield and purity.
Table 1: Comparison of this compound Yield and Purity from Different Extraction Methods
| Extraction Method | Extraction Time (hours) | Temperature (°C) | This compound Yield (%) | This compound Purity (%) |
| Maceration | 72 | 25 | 1.8 | 85 |
| Soxhlet | 8 | 78 | 2.5 | 70 |
| Ultrasound-Assisted (UAE) | 1.5 | 50 | 3.2 | 92 |
Note: Purity was determined by HPLC peak area normalization.
Table 2: Effect of Antioxidants on this compound Yield and Purity using UAE
| Antioxidant (0.05% w/v) | This compound Yield (%) | This compound Purity (%) |
| None | 3.2 | 92 |
| Ascorbic Acid | 3.5 | 95 |
| Butylated Hydroxytoluene (BHT) | 3.6 | 96 |
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to this compound extraction and degradation.
Optimized workflow for this compound extraction.
References
Technical Support Center: Optimizing Euphol Dosage for In Vivo Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo anti-inflammatory dosage of euphol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new in vivo inflammation model?
A1: Based on published studies, a starting oral dose range of 10-30 mg/kg is recommended for mouse and rat models of inflammation. For topical administration in murine models of skin inflammation, a starting dose of 100 µ g/ear has been shown to be effective. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q2: What is the primary mechanism of this compound's anti-inflammatory action?
A2: The primary mechanism of this compound's anti-inflammatory effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators.[1]
Q3: How is this compound typically administered in in vivo studies?
A3: In the majority of published studies, this compound is administered orally (p.o.) via gavage. It can be formulated in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution. Topical administration has also been used for skin inflammation models.
Q4: Are there any known toxicity concerns with this compound?
A4: While this compound has shown a good safety profile in many preclinical studies, some studies have indicated potential hepatotoxicity at higher doses. One study reported that oral doses of 50 mg/kg and above in rats led to increased liver enzymes. Therefore, it is advisable to include assessments of liver function (e.g., ALT, AST levels) in your study design, especially when exploring higher dose ranges.
Q5: How long before the inflammatory stimulus should this compound be administered?
A5: The pre-treatment time can vary depending on the model and administration route. For acute inflammation models with oral administration, pre-treatment is typically 30 to 60 minutes before the inflammatory insult. For chronic models, daily administration for a set period before and during the inflammatory challenge is common.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant anti-inflammatory effect observed. | Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or the severity of the induced inflammation. | Conduct a dose-response study, starting from 10 mg/kg and escalating to 30 mg/kg or higher, while monitoring for efficacy and potential toxicity. |
| Inappropriate Vehicle/Formulation: this compound may not be adequately solubilized or absorbed. | Ensure this compound is properly suspended or dissolved in the vehicle. Consider using alternative biocompatible solvents or formulating as a nanoemulsion to improve bioavailability. | |
| Timing of Administration: The pre-treatment time may not align with the peak plasma concentration of this compound or the onset of the inflammatory cascade. | Vary the pre-treatment time (e.g., 30, 60, 120 minutes) before inducing inflammation to determine the optimal window for therapeutic intervention. | |
| High variability in results between animals. | Inconsistent Dosing: Inaccurate gavage technique can lead to variability in the administered dose. | Ensure all personnel are properly trained in oral gavage techniques. Verify the concentration of this compound in the dosing solution. |
| Biological Variation: Differences in age, weight, or genetic background of the animals can contribute to variability. | Use age- and weight-matched animals from a reputable supplier. Increase the sample size per group to improve statistical power. | |
| Signs of toxicity observed (e.g., weight loss, lethargy). | Dosage is too high: The administered dose may be approaching the toxic threshold. | Reduce the dosage of this compound. Monitor animals closely for any adverse effects. Include a toxicology assessment in your study, including measurement of liver enzymes. |
Quantitative Data Summary
Table 1: Effective Dosages of this compound in Various In Vivo Inflammation Models
| Inflammation Model | Animal Model | Route of Administration | Effective Dose | Key Findings | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | Oral | 30 mg/kg | Reduced disease activity index, histological damage, and pro-inflammatory cytokine levels. | [2][3] |
| Carrageenan-Induced Pleurisy | Rat | Oral | 8 mg/kg | Decreased leukocyte migration, exudate volume, and levels of TNF-α, IL-1β, and IL-6. | [4] |
| TPA-Induced Skin Inflammation | Mouse | Topical | 100 µ g/ear | Inhibited ear edema and leukocyte influx. | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound treatment groups (e.g., 10, 20, 30 mg/kg), and a positive control group (e.g., Indomethacin 10 mg/kg).
-
This compound Administration: Administer this compound or vehicle orally (p.o.) by gavage 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study systemic inflammatory responses.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free saline
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=6-8 per group): Saline control, Vehicle + LPS, this compound (e.g., 10, 30 mg/kg) + LPS.
-
This compound Administration: Administer this compound or vehicle orally (p.o.) 60 minutes prior to LPS injection.
-
LPS Challenge: Inject LPS intraperitoneally (i.p.) at a dose of 1-5 mg/kg. The optimal dose of LPS should be determined in a pilot study to induce a robust but sublethal inflammatory response.
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6 by ELISA). Tissues such as the liver and lungs can also be harvested for histological analysis or measurement of inflammatory markers.
-
Data Analysis: Compare cytokine levels and tissue inflammation scores between the different treatment groups.
Visualizations
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokines.
Experimental Workflow
Caption: General experimental workflow for evaluating the in vivo anti-inflammatory effects of this compound.
References
- 1. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Euphol Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of euphol instability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in experimental solutions?
A1: this compound is susceptible to degradation under several conditions. The primary causes of instability include:
-
pH Sensitivity: this compound is unstable in both acidic and alkaline environments. It has been reported to be unstable in simulated gastric and intestinal fluids, suggesting that pH values outside the neutral range can lead to its degradation.[1][2]
-
Oxidation: The side chain of this compound is prone to oxidative degradation.[3] This can be triggered by exposure to air, reactive oxygen species in the culture medium, or certain chemicals.
-
Light Exposure: Stock solutions of this compound are recommended to be protected from light, indicating potential photosensitivity that could lead to degradation.[4]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: To maintain the integrity of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions for in vitro experiments.[4][5] Other suitable solvents include ethanol, methanol, chloroform, dichloromethane, and ethyl acetate.
-
Concentration: A stock solution of this compound in DMSO can be prepared at a concentration of 50 mg/ml.[5]
-
Storage Conditions: Store this compound stock solutions in small aliquots to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), store at -80°C.[4]
-
Light Protection: Always store this compound stock solutions in light-protecting tubes or wrapped in aluminum foil.[4]
Q3: My this compound solution appears cloudy or shows precipitation when diluted in aqueous media. What should I do?
A3: Precipitation of this compound upon dilution in aqueous buffers or cell culture media is a common issue due to its low aqueous solubility. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically below 1%, to minimize solvent-induced cytotoxicity and precipitation.[5]
-
Pre-warming Media: Gently pre-warm the aqueous medium before adding the this compound stock solution to improve solubility.
-
Vortexing: Vortex the solution immediately and thoroughly after adding the this compound stock to ensure rapid and uniform dispersion.
-
Serial Dilutions: Prepare intermediate dilutions in a solvent compatible with your final aqueous medium before making the final dilution.
-
Use of Pluronic F-68: For cell culture experiments, consider using a basal medium supplemented with a low concentration of a non-ionic surfactant like Pluronic F-68 to enhance the solubility of hydrophobic compounds.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound in the working solution during the experiment.
Solutions:
-
Freshly Prepare Working Solutions: Prepare this compound working solutions fresh for each experiment from a frozen stock. Do not store diluted aqueous solutions of this compound.
-
Minimize Exposure to Light: Conduct experiments under subdued lighting conditions whenever possible. Use amber-colored plates or cover standard plates with foil.
-
Control for Oxidation:
-
De-gas aqueous buffers before use to remove dissolved oxygen.
-
Consider the addition of a low concentration of an antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, to the culture medium. However, it is crucial to first perform control experiments to ensure the antioxidant does not interfere with the experimental model.
-
Issue 2: Loss of this compound Activity Over Time
Possible Cause: Gradual degradation of the this compound stock solution.
Solutions:
-
Aliquot Stock Solutions: Upon initial preparation, divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles which can accelerate degradation.
-
Monitor Stock Solution Integrity: If you suspect degradation, compare the activity of your current stock with a freshly prepared solution or a new batch of this compound.
-
Proper Storage: Strictly adhere to the recommended storage conditions (-20°C for short-term, -80°C for long-term, protected from light).[4]
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble (5-10 mg/ml) | |
| Methanol | Soluble (5-10 mg/ml) | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 21.33 | [6] |
| U87 | Glioblastoma | 59.97 | [6] |
| C6 | Glioblastoma | 38.84 | [6] |
| Esophageal Squamous Cell Carcinoma | Esophageal Cancer | 11.08 | [5] |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [5] |
| HRT-18 | Colorectal Carcinoma | 70.8 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 50 mg/ml).[5]
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
In a sterile tube, perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to create an intermediate concentration. This helps to prevent precipitation.
-
Add the appropriate volume of the intermediate dilution to your cell culture plates to reach the final desired concentration. The final DMSO concentration should not exceed 1%.[5]
-
Gently swirl the plates to ensure even distribution of the compound.
-
Immediately place the plates in the incubator.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation and use.
Caption: Overview of signaling pathways modulated by this compound.
References
- 1. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts | PLOS One [journals.plos.org]
- 3. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Euphol Purification Techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their euphol purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a tetracyclic triterpenoid compound found in various plants, particularly in the latex of Euphorbia species.[1] It is known for a range of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[2][3][4]
Q2: What are the common sources for this compound extraction?
A2: this compound is predominantly extracted from plants of the Euphorbiaceae family, such as Euphorbia tirucalli, Euphorbia antiquorum, and Euphorbia umbellata.[5] It can be found in the latex, leaves, roots, and stems of these plants.
Q3: What are the general steps involved in this compound purification?
A3: A typical this compound purification workflow involves:
-
Extraction: Using organic solvents to extract crude this compound from the plant material.
-
Preliminary Purification: Partitioning the crude extract to remove highly polar or non-polar impurities.
-
Chromatographic Separation: Employing techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) for fine purification.
-
Crystallization: Obtaining pure this compound crystals from a supersaturated solution.
-
Purity Analysis: Assessing the purity of the final product using methods like HPLC or TLC.
Q4: What is the solubility of this compound in common laboratory solvents?
A4: this compound is soluble in chloroform, dichloromethane, ethyl acetate, acetone, dimethyl sulfoxide (DMSO), methanol, and ethanol.[6] It is a non-polar to medium-polar compound.[7]
Troubleshooting Guides
Section 1: Extraction Issues
Q: My this compound yield from the initial solvent extraction is very low. What could be the cause and how can I improve it?
A: Low extraction yield can be due to several factors. Here's a troubleshooting guide:
-
Inappropriate Solvent Choice: this compound has a specific polarity. Ensure you are using a suitable solvent system. For this compound, which is a triterpene, non-polar to moderately polar solvents like n-hexane, ethyl acetate, or a mixture of these are often effective.[7]
-
Insufficient Extraction Time or Repetitions: The plant matrix may require prolonged contact with the solvent for efficient extraction. Consider increasing the maceration time or the number of extraction cycles.
-
Particle Size of Plant Material: The plant material should be finely ground to increase the surface area for solvent penetration.
-
Extraction Method: For triterpenoids, ultrasound-assisted extraction (UAE) can be more efficient than traditional maceration or Soxhlet extraction, often resulting in higher yields in shorter times.[8] Consider optimizing parameters like temperature, time, and ultrasonic power.
Q: The crude extract is dark green due to high chlorophyll content. How can I remove it without losing this compound?
A: Chlorophyll is a common impurity that can interfere with subsequent purification steps. Here are some methods for its removal:
-
Solvent Partitioning: Perform a liquid-liquid extraction. For instance, if your this compound is in an ethanol extract, you can partition it with a non-polar solvent like hexane to draw out the chlorophyll.
-
Activated Charcoal Treatment: Activated charcoal can adsorb chlorophyll. However, it may also adsorb some of your target compound, so this method should be used cautiously and optimized for your specific extract.
-
Solid-Phase Extraction (SPE): Polyamide SPE cartridges can be effective in removing chlorophyll from aqueous or methanolic extracts.
Section 2: Column Chromatography Problems
Q: My this compound is not separating well from other compounds on the silica gel column. What can I do?
A: Poor separation in column chromatography is a common issue. Consider the following:
-
Solvent System Optimization: The polarity of the mobile phase is crucial. If your compounds are eluting too quickly (low resolution), decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture). If they are not eluting, increase the polarity. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. For this compound, a common TLC mobile phase is n-hexane:ethyl acetate (80:20).
-
Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. Overloading the column with too much sample will also lead to poor separation.
-
Stationary Phase Choice: While silica gel is common for triterpene separation,[7] you might consider other stationary phases like alumina or reversed-phase C18 silica gel, depending on the impurities.
Q: The this compound seems to be stuck on the column and won't elute. What should I do?
A: This can happen if the compound is too polar for the chosen solvent system or if it has decomposed on the silica.
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, you can increase the percentage of ethyl acetate or add a small amount of methanol.
-
Check for Decomposition: Before running a column, it's wise to check the stability of your compound on silica gel using a 2D TLC. If it decomposes, you may need to use a less acidic stationary phase like neutral alumina or deactivated silica gel.
Section 3: Crystallization Difficulties
Q: I am unable to induce crystallization of my purified this compound. What are some potential solutions?
A: Crystallization can be a challenging step. Here are some techniques to try:
-
Increase Supersaturation: The solution needs to be supersaturated for crystals to form. You can achieve this by slowly evaporating the solvent or by adding a less soluble "anti-solvent" dropwise.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: Introduce a tiny crystal of pure this compound (if available) into the supersaturated solution. This "seed" will act as a template for further crystal growth.[10]
-
Solvent System: The choice of solvent is critical. You need a solvent in which this compound is soluble when hot but less soluble when cold. Methanol or acetone are often used for crystallizing triterpenoids.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling often results in larger, purer crystals.[9]
Q: My crystals are very small or have an oily appearance. How can I improve the crystal quality?
A: The formation of small crystals or oils suggests that the crystallization process is happening too quickly or that impurities are present.
-
Slower Crystallization: As mentioned above, slow down the cooling process. You can also try using a solvent system where this compound is slightly more soluble to slow down the rate of precipitation.[9]
-
Higher Purity: Ensure your this compound sample is of high purity before attempting crystallization. Residual impurities can inhibit crystal growth. You may need to repeat the chromatographic purification step.
-
Redissolve and Recrystallize: If you obtain an oil or very fine powder, try redissolving it in a minimal amount of hot solvent and attempting the crystallization again, perhaps with a slower cooling rate or a different solvent system.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [3] |
| Molecular Weight | 426.72 g/mol | [3] |
| Melting Point | 114 - 117 °C | |
| Appearance | White amorphous solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol | [6] |
| TLC Rf Value | 0.49 (n-hexane:ethyl acetate, 80:20 on Silica gel G 60) |
Table 2: Purity of this compound from Different Purification Methods
| Purification Method | Purity Achieved | Source Material | Reference |
| HPLC | >95% | Euphorbia tirucalli | [2] |
| Column Chromatography followed by Crystallization | Not explicitly stated, but used for isolation of pure compound | Various Euphorbia species | |
| Preparative TLC | Not explicitly stated, but used for final purification | Euphorbia dracunculoides |
Note: Comprehensive quantitative data directly comparing the yield and purity of this compound from different purification methods is limited in the currently available literature. The efficiency of each method is highly dependent on the starting material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction and Column Chromatography of this compound from Euphorbia Latex
This protocol is a generalized procedure based on methods described in the literature.
-
Latex Preparation: Collect the latex from the plant and dilute it with a 1% sulfuric acid solution. Filter the suspension to obtain the solid residue.
-
Solvent Extraction:
-
Dry the residue and extract it with a suitable solvent like acetone or a mixture of methanol, acetone, and petroleum ether (1:1:1) at room temperature.
-
Concentrate the extract under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh) using a non-polar solvent like n-hexane as the slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 80:20) and a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of hot methanol or acetone.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Modulation of the ERK signaling pathway by this compound.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
References
- 1. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. Frontiers | Euphorbia species latex: A comprehensive review on phytochemistry and biological activities [frontiersin.org]
- 6. This compound | CAS:514-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
Euphol Technical Support Center: Troubleshooting Guide & FAQs
Welcome to the technical support center for euphol-related research. This guide is designed for researchers, scientists, and drug development professionals to address potential off-target effects and other common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter and provide guidance on how to interpret and troubleshoot your results.
Q1: I'm observing cytotoxicity at concentrations where I expect to see specific signaling effects. How can I distinguish between targeted apoptosis and general cytotoxicity?
A1: This is a common challenge as this compound exhibits broad cytotoxic effects at higher concentrations. To differentiate, it's crucial to perform dose-response and time-course experiments.
-
Troubleshooting Workflow:
-
Determine the IC50: First, establish the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line using an assay like MTT or MTS. Treatment times should be consistent with your planned signaling experiments (e.g., 24, 48, 72 hours).
-
Work below the IC50: For signaling studies, use this compound concentrations well below the determined IC50 value. This minimizes broad cytotoxic effects that can nonspecifically affect cellular pathways.
-
Use specific markers: Assay for early markers of apoptosis (e.g., caspase-3/7 activation) versus markers of necrosis or late-stage apoptosis (e.g., LDH release or propidium iodide uptake). Targeted apoptosis should show a clear activation of apoptotic pathways, while general cytotoxicity may involve a mix of cell death mechanisms.
-
Include a positive control: Use a known inducer of apoptosis in your cell line (e.g., staurosporine) to validate your apoptosis assays.
-
Caption: Workflow for distinguishing targeted apoptosis from general cytotoxicity.
Q2: My results on NF-κB inhibition are inconsistent. What could be the cause?
A2: this compound is a known inhibitor of the NF-κB pathway. Inconsistent results can stem from several factors related to experimental setup and this compound's other activities.
-
Potential Issues & Solutions:
-
Confounding Cytotoxicity: At higher concentrations, cell death can lead to a decrease in the overall signal in reporter assays, which might be misinterpreted as NF-κB inhibition. Always run a parallel cytotoxicity assay at the same concentrations and time points.
-
Stimulant Choice: The method of NF-κB activation can influence the outcome. If using a phorbol ester like TPA, be aware that this compound also inhibits Protein Kinase C (PKC), which is upstream of NF-κB in some pathways. Consider using a more direct activator like TNF-α to isolate the effect on the core NF-κB pathway.
-
Assay Type: Ensure your NF-κB assay is robust. A luciferase reporter assay is a common and sensitive method.
-
Q3: I am studying this compound's effect on the ERK1/2 pathway, but my results vary between cell lines. Why is this happening?
A3: The effect of this compound on the ERK1/2 pathway is cell-type dependent. In some cell lines, like gastric cancer cells, this compound induces apoptosis through ERK1/2 activation. In others, such as U87 glioblastoma cells, it has been shown to inhibit ERK1/2 phosphorylation.
-
Troubleshooting Steps:
-
Use Pathway Inhibitors: To confirm that the observed effects are ERK1/2-dependent, use a specific MEK inhibitor (e.g., PD98059 or U0126) as a control. If this compound's effect is mediated by ERK1/2, co-treatment with a MEK inhibitor should rescue or alter the phenotype.
-
Consider Upstream Regulation: this compound's impact on lipid rafts can alter the localization and function of receptor tyrosine kinases (RTKs) that are upstream of ERK1/2. This could be an indirect mechanism of ERK1/2 modulation.
Caption: Cell-type dependent effects of this compound on the ERK1/2 pathway.
Q4: I am concerned about this compound's poor solubility. Could this be affecting my results?
A4: Yes, as a lipophilic triterpenoid, this compound has poor aqueous solubility. Precipitation in cell culture media can lead to inconsistent effective concentrations and experimental artifacts.
-
Recommendations:
-
Solvent: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Final DMSO Concentration: When diluting the stock in your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions or using a slightly higher DMSO concentration in your stock (while still maintaining a low final concentration).
-
Data on this compound's Cytotoxic Effects
The cytotoxic activity of this compound varies significantly across different cancer cell lines. The following table summarizes the IC50 values for a range of cell lines after 72 hours of treatment.
| Tumor Type | Cell Line | IC50 (µM) | Reference |
| Breast | MDA-MB-231 | 9.08 | |
| BT20 | 8.96 | ||
| T47D | 38.89 | ||
| Colon | SW480 | 5.79 | |
| HCT15 | 5.47 | ||
| Pancreatic | Mia-PaCa-2 | 8.46 | |
| PANC-1 | 21.47 | ||
| Glioblastoma | U87-MG | 28.24 | |
| U251 | 23.32 | ||
| Esophageal | KYSE30 | 1.41 | |
| Prostate | PC-3 | 21.33 |
Key Signaling Pathways Modulated by this compound
This compound has been shown to interact with several key signaling pathways. Understanding these interactions is crucial for interpreting experimental results and identifying potential off-target effects.
Caption: Overview of major signaling pathways affected by this compound.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing this compound's cytotoxicity.
-
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO at the highest concentration used).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot for Phosphorylated Signaling Proteins (p-ERK, p-AKT)
This protocol provides a general workflow for detecting changes in protein phosphorylation.
-
Materials:
-
6-well plates
-
Cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-AKT, rabbit anti-AKT)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK).
-
3. NF-κB Luciferase Reporter Assay
This protocol describes a method to specifically measure NF-κB transcriptional activity.
-
Materials:
-
Cell line of interest
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as a fold change relative to the stimulated vehicle control.
-
Strategies to increase the yield of euphol from natural sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and enhance the yield of euphol from natural and engineered sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is a tetracyclic triterpene alcohol found predominantly in the plant family Euphorbiaceae. The most common source is the latex of Euphorbia tirucalli (also known as aveloz), where it is a major constituent. Other species within the Euphorbia genus, as well as plants from families like Clusiaceae, Cucurbitaceae, and Theaceae, also contain this compound.
Q2: What is the general overview of the this compound production workflow?
A2: The overall process involves several key stages: sourcing the raw plant material (typically latex or dried plant parts), selecting and optimizing an extraction method, purifying the crude extract to isolate this compound, and quantifying the final yield. For biotechnological approaches, the process involves either eliciting plant cell cultures or metabolically engineering a microbial host for de novo synthesis.
Q3: Which analytical method is most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound.[1] Isocratic elution with a mobile phase like acetonitrile and water on a C8 or C18 column, with detection around 210 nm, has been shown to be effective.
Q4: Can this compound production be enhanced through biotechnology?
A4: Yes, two primary biotechnological strategies can significantly increase this compound yield:
-
Elicitation: Using signaling molecules like methyl jasmonate (MeJA) in plant cell or hairy root cultures can stimulate the plant's defense mechanisms, leading to the upregulation of secondary metabolite pathways, including triterpenoid synthesis.[2]
-
Metabolic Engineering: This involves introducing the genes for the this compound biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae (yeast). By expressing the necessary enzymes, particularly a this compound-specific oxidosqualene cyclase (OSC), the microbe can produce this compound from simple sugars.
Troubleshooting Guides
Section 1: Extraction and Purification Issues
Problem: Low this compound yield from conventional solvent extraction of Euphorbia latex.
| Possible Cause | Troubleshooting Steps |
| Inefficient Solvent System | This compound is relatively non-polar. Ensure you are using appropriate solvents. Hexane, ethyl acetate, and methanol are commonly used. Sequential extraction with solvents of increasing polarity can be effective. |
| Interference from Other Compounds | The latex is a complex mixture. Proteins and other polar compounds can interfere with extraction. A pre-extraction wash with acetone at low temperatures (-20°C) can help precipitate and remove some of these interfering substances. |
| Degradation of this compound | Prolonged exposure to high heat during solvent evaporation can degrade the target compound. Use a rotary evaporator under reduced pressure to concentrate the extract at a lower temperature. |
| Incomplete Extraction | Ensure sufficient extraction time and solvent-to-sample ratio. Maceration or Soxhlet extraction should be run for an adequate duration (e.g., several hours) to ensure exhaustive extraction. |
Problem: Poor separation and purity after column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel is the most common stationary phase for this compound purification. Ensure the silica gel is properly activated and packed. |
| Incorrect Mobile Phase Polarity | The polarity of the solvent system is critical. Start with a non-polar solvent like n-hexane and gradually increase polarity by adding ethyl acetate or acetone. A shallow gradient is often required to separate this compound from similar triterpenoids like tirucallol. |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. As a rule of thumb, use a sample-to-silica ratio of 1:30 to 1:100 depending on the complexity of the extract. |
| Co-elution of Isomers | This compound and its isomers (e.g., tirucallol) have very similar polarities and can be difficult to separate. Argentation (silver nitrate-impregnated) chromatography can be used to improve the separation of these closely related compounds. |
Section 2: Biotechnological Production Issues
Problem: Methyl jasmonate (MeJA) elicitation is not increasing triterpenoid yield in my plant cell culture.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Elicitor Concentration | The effect of MeJA is highly concentration-dependent. Test a range of concentrations (e.g., 10 µM to 200 µM). High concentrations can be toxic to the cells and inhibit growth and production.[2] Studies on Ganoderma applanatum showed a 7.5-fold increase at 150 µM MeJA, while higher concentrations led to a decrease.[2] |
| Incorrect Timing of Elicitation | The growth phase of the culture when the elicitor is added is critical. Add MeJA during the mid-logarithmic growth phase for optimal results. Adding it too early can inhibit growth, and adding it too late may not provide enough time for the metabolic shift. Elicitation on day 6 of a 10-day culture cycle proved most effective in one study.[2] |
| Insufficient Incubation Time | The response to elicitation is not instantaneous. Harvest the cells at various time points after adding MeJA (e.g., 24, 48, 72 hours) to determine the peak production window. |
| Cell Line Viability/Response | Not all cell lines respond equally to elicitors. Ensure your cell line is healthy and viable. If no response is observed, consider establishing a new cell line or testing other elicitors like salicylic acid. |
Problem: Low or no this compound production in metabolically engineered yeast.
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidosqualene Cyclase (OSC) | The choice of OSC is paramount. Not all OSCs produce this compound. Use a gene specifically identified as a this compound synthase. |
| Precursor Limitation | This compound synthesis requires a significant flux through the mevalonate pathway to produce the precursor 2,3-oxidosqualene. Overexpress key upstream enzymes like HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20) to increase the precursor pool. |
| Sub-optimal Gene Expression | Ensure the inserted genes are being transcribed and translated efficiently. Use strong, constitutive promoters (e.g., TEF1, GPD) for your expression cassettes. Codon-optimize the plant-derived genes for expression in yeast. |
| Toxicity of Intermediates or Product | High concentrations of certain pathway intermediates or this compound itself may be toxic to the yeast cells, inhibiting growth and production. Monitor cell viability and consider strategies like in-situ product removal or using fed-batch fermentation to maintain sub-toxic concentrations. |
Data & Protocols
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
Note: Direct comparative data for this compound yield across multiple advanced methods is limited. This table compiles representative data for triterpenoids and related compounds to illustrate general efficiency.
| Method | Plant Material | Parameters | Yield/Efficiency | Reference |
| Soxhlet Extraction | Euphorbia tirucalli | Solvent: n-hexane; Time: 4h | Standard baseline method | [3] |
| Ultrasound-Assisted Extraction (UAE) | Brown Seaweeds | Solvent: 50% Ethanol; Time: 30 min; Freq: 35 kHz | 1.5 to 2.2-fold yield increase over conventional solvent extraction | [3] |
| Supercritical Fluid Extraction (SFE) | Scutellariae Radix | Fluid: CO₂ with MeOH/Water modifier; Temp: 50°C; Pressure: 200 bar | Higher yield of specific flavonoids compared to conventional methods | [3] |
| Microwave-Assisted Extraction (MAE) | Sea Fennel | Solvent: 45% Ethanol; Power: 300-700 W | Highest total phenolic content compared to UAE and conventional methods | [4][5] |
Table 2: Effect of Methyl Jasmonate (MeJA) Elicitation on Triterpenoid Production
| Organism | Culture Type | MeJA Concentration | Timing of Addition | Observed Increase in Triterpenoids | Reference |
| Ganoderma applanatum | Mycelial Culture | 150 µM | Day 6 of 10-day cycle | 7.5-fold increase | [2] |
| Ganoderma lucidum | Mycelial Culture | 50 µM | Not Specified | 28.6% increase | [2] |
| Sanghuangporus baumii | Mycelial Culture | 250 µmol/L | Not Specified | 1.62-fold increase | |
| Centella asiatica | Hairy Roots (Diploid) | 50 µM | Day 21 of culture | 27.25 µg/mg Dry Weight |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Euphorbia tirucalli Latex
Objective: To extract and isolate this compound from fresh plant latex.
Materials:
-
Fresh Euphorbia tirucalli latex
-
n-hexane, Ethyl acetate (EtOAc), Methanol (analytical grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column, beakers, rotary evaporator, TLC plates
Methodology:
-
Latex Collection & Preparation: Collect fresh latex by carefully cutting the plant stems. Immediately mix the collected latex with distilled water (1:1 v/v).
-
Initial Solvent Extraction:
-
Extract the aqueous latex mixture three times with an equal volume of n-hexane.
-
Combine the n-hexane fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract. This fraction will contain this compound and other non-polar triterpenoids.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude n-hexane extract in a minimal amount of n-hexane and load it onto the top of the column.
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 n-hexane:EtOAc).
-
-
Fraction Collection and Analysis:
-
Collect fractions of equal volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:EtOAc (9:1). Spot the fractions alongside a this compound standard if available.
-
Visualize the TLC plate using an appropriate stain (e.g., vanillin-sulfuric acid) and heating.
-
-
Isolation and Crystallization:
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions.
-
Dissolve the resulting residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.
-
Filter the crystals and wash with cold methanol to obtain pure this compound.
-
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To determine the concentration of this compound in an extract.
Materials:
-
This compound standard (for calibration curve)
-
Purified extract sample
-
Acetonitrile and Water (HPLC grade)
-
HPLC system with UV detector, C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the purified extract in acetonitrile to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C8 (150 mm × 4.6 mm, 5 μm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (92:8 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Heterologous Production of this compound in S. cerevisiae
Objective: To engineer yeast for de novo this compound biosynthesis.
Materials:
-
Yeast strain (e.g., GIL77, which is an ergosterol-deficient strain suitable for OSC characterization).[6]
-
pYES2 yeast expression vector or similar.
-
Gene for a this compound synthase (e.g., EtOSC5 from E. tirucalli), codon-optimized for yeast.
-
Yeast transformation kit, appropriate selective and induction media (e.g., SC-Ura with glucose, then galactose).
Methodology:
-
Gene Cloning: Amplify the codon-optimized this compound synthase gene and clone it into the pYES2 vector under the control of the GAL1 promoter.
-
Yeast Transformation: Transform the pYES2-EupholSynthase plasmid into the GIL77 yeast strain using a standard lithium acetate transformation protocol.[6]
-
Cultivation and Induction:
-
Grow the transformed yeast colonies in 40 mL of selective medium (e.g., SC-Ura with 2% glucose and necessary supplements like ergosterol and hemin for the GIL77 strain) for 48 hours at 30°C with shaking.[6]
-
Pellet the cells by centrifugation and resuspend them in 40 mL of induction medium (SC-Ura with 2% galactose and supplements).[6]
-
Incubate for another 24-72 hours at 30°C to induce gene expression and this compound production.
-
-
Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Perform an alkaline lysis to saponify cellular lipids by resuspending the pellet in methanolic KOH and heating.
-
Extract the non-saponifiable lipids (containing this compound) with n-hexane.
-
Evaporate the hexane and analyze the residue using GC-MS or HPLC to confirm and quantify this compound production.
-
Visualizations
Diagram 1: this compound Biosynthetic Pathway
The synthesis of this compound begins with the universal precursors of all isoprenoids, IPP and DMAPP, which are produced by the mevalonate (MVA) pathway. These are converted to squalene, which is then epoxidized and cyclized by a specific this compound synthase to yield the final product.
Caption: Simplified biosynthetic pathway from Acetyl-CoA to this compound.
Diagram 2: General Extraction Workflow
This diagram outlines the typical steps involved in isolating this compound from raw plant material, a critical process for research and development.
Caption: Workflow for the extraction and purification of this compound.
Diagram 3: Troubleshooting Logic for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of unexpectedly low this compound yields during extraction experiments.
Caption: A troubleshooting flowchart for low this compound yield.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat. [mdpi.com]
- 3. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of oxidosqualene cyclases associated with saponin biosynthesis from Astragalus membranaceus reveals a conserved motif important for catalytic function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Euphol-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with euphol, focusing on mitigating its cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus.[1] It is recognized for a variety of pharmacological properties, including anti-inflammatory, antiviral, and anti-cancer effects.[2][3] In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[4][5][6]
Q2: Does this compound exhibit cytotoxicity towards non-cancerous cell lines?
Yes, while some studies suggest that this compound may have selective cytotoxicity towards cancer cells, it can also be toxic to non-cancerous cells.[7] For instance, an IC50 value of 39.2 µM has been reported for the non-cancerous murine fibroblast 3T3 cell line.[8] Additionally, studies on this compound-rich extracts have indicated potential for hepatotoxicity in animal models, suggesting that its cytotoxic effects are not exclusively limited to cancer cells.[9][10]
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
This compound-induced cytotoxicity in cancer cells has been linked to several mechanisms, including:
-
Induction of Apoptosis: this compound can trigger programmed cell death by activating caspases.[3]
-
Cell Cycle Arrest: It can interfere with the cell cycle, leading to a halt in cell proliferation.[3]
-
Modulation of Signaling Pathways: this compound has been shown to affect key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[7]
-
Induction of Autophagy: In some cancer cell types, such as glioblastoma, this compound can induce autophagy-associated cell death.[11]
Q4: What are potential strategies to mitigate this compound's cytotoxicity in my non-cancerous control cells?
While direct studies on mitigating this compound-induced cytotoxicity in non-cancerous cells are limited, general strategies for cytoprotection can be applied:
-
Co-administration with Antioxidants: Evidence suggests that this compound may induce oxidative stress.[9][10] Therefore, the use of antioxidants like N-acetylcysteine (NAC) could potentially reduce its cytotoxicity in non-cancerous cells by scavenging reactive oxygen species (ROS).[12][13][14]
-
Dose Optimization: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired effect in your cancer cell line of interest while minimizing toxicity in non-cancerous controls.[15][16]
-
Induction of Temporary Cell Cycle Arrest: A strategy known as "cyclotherapy" involves transiently arresting the cell cycle of normal cells to protect them from cell-cycle-dependent cytotoxic agents.[17][18] While not yet tested with this compound, it is a potential avenue for exploration.
-
Selection of Less Sensitive Cell Lines: The cytotoxic effect of triterpenes can be cell-line dependent.[19][20] If feasible, screening different non-cancerous cell lines may identify models that are inherently less sensitive to this compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Line
-
Question: My non-cancerous control cells are showing significant death at the concentration of this compound I am using for my cancer cell line experiments. What can I do?
-
Answer:
-
Verify the Concentration: Double-check your calculations and the dilution of your this compound stock solution to ensure you are using the intended concentration.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment on both your cancer cell line and your non-cancerous control cell line to determine their respective IC50 values (the concentration that inhibits 50% of cell growth). This will help you identify a potential therapeutic window where you observe an effect in the cancer cells with minimal toxicity to the normal cells.[16]
-
Reduce Incubation Time: Shorter exposure times to this compound may be sufficient to induce the desired effects in the cancer cells while reducing the damage to the non-cancerous cells.
-
Implement a Mitigation Strategy: Consider co-treating your non-cancerous cells with a cytoprotective agent, such as the antioxidant N-acetylcysteine (NAC), to see if this can alleviate the toxicity.[12][14]
-
Issue 2: Inconsistent Results Across Experiments
-
Question: I am observing high variability in the cytotoxic effects of this compound between experiments. How can I improve the reproducibility of my results?
-
Answer:
-
Compound Stability: Ensure your this compound stock solution is fresh and properly stored, protected from light and repeated freeze-thaw cycles.
-
Cell Health and Confluency: Use healthy, actively dividing cells for your experiments and maintain consistent cell seeding densities and confluency at the time of treatment.
-
Standardize Assay Parameters: Ensure all experimental parameters, including incubation times, reagent concentrations, and instrumentation settings for viability assays, are kept consistent across all experiments.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any potential effects of the solvent on cell viability.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in a Non-Cancerous Cell Line
| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |
| 3T3 | Fibroblast | Mouse | 39.2 | [8] |
Table 2: Reported IC50 Values of this compound in Various Human Cancer Cell Lines (for comparison)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [2][6] |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [2][6] |
| K-562 | Leukemia | 34.44 | [21] |
| HRT-18 | Colorectal Adenocarcinoma | 70.8 | [8] |
| Multiple Cell Lines | Various Cancers | 1.41 - 38.89 | [2][4][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in a given cell line.
-
Cell Seeding: Seed your cells (both cancer and non-cancerous) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[2]
Protocol 2: Evaluating the Cytoprotective Effect of N-Acetylcysteine (NAC)
This protocol is designed to assess whether an antioxidant like NAC can mitigate this compound-induced cytotoxicity in non-cancerous cells.
-
Cell Seeding: Seed your non-cancerous cell line in a 96-well plate as described in Protocol 1.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle Control (medium + solvent)
-
This compound alone (at a concentration close to its IC50 for the non-cancerous line)
-
NAC alone (at a non-toxic concentration, to be determined by a preliminary dose-response experiment)
-
This compound + NAC (co-treatment)
-
-
Treatment: Treat the cells according to the experimental groups and incubate for the desired time period.
-
Viability Assessment: Perform an MTT assay or another suitable cell viability assay as described in Protocol 1.
-
Data Analysis: Compare the cell viability in the "this compound + NAC" group to the "this compound alone" group. A significant increase in cell viability in the co-treatment group would suggest a cytoprotective effect of NAC.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity and the potential mitigating effect of antioxidants.
Caption: Experimental workflow for troubleshooting and mitigating this compound-induced cytotoxicity.
References
- 1. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxic effects of this compound-rich fractions from Euphorbia bivonae-Relevance to cytotoxic and anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine modulates the cytotoxic effects of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Euphol's Anti-Inflammatory Efficacy in Experimental Colitis: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of euphol's anti-inflammatory effects in preclinical colitis models, with a comparative analysis against established therapies.
The tetracyclic triterpene this compound, a primary constituent of Euphorbia tirucalli sap, has demonstrated significant anti-inflammatory properties in murine models of inflammatory bowel disease (IBD).[1][2] This guide provides a detailed overview of the experimental validation of this compound's therapeutic potential in dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis, comparing its efficacy with conventional IBD treatments such as sulfasalazine, mesalazine, budesonide, and infliximab.
Comparative Efficacy of this compound and Alternative Treatments
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound's performance against other anti-inflammatory agents in DSS- and TNBS-induced colitis models in mice.
Table 1: Effects on Disease Activity Index (DAI) and Colon Length in DSS-Induced Colitis
| Treatment | Dosage | Change in DAI | Colon Length (cm) | Reference |
| This compound | 30 mg/kg, p.o. | Significant reduction | Significantly prevented shortening | [1] |
| Sulfasalazine | 30 mg/kg | Attenuated increase | Less shortening | [3] |
| Sulfasalazine | 60 mg/kg | Attenuated increase | Less shortening | [3] |
| Mesalazine | 0.4 g/kg | Mitigated increase | Improved | [4] |
| Budesonide | 0.2 mg/kg, p.o. | Significantly lower values | Markedly improved | [5] |
| Infliximab | 10 mg/kg | Ameliorated severity | - | [6] |
Table 2: Effects on Myeloperoxidase (MPO) Activity and Cytokine Levels in DSS-Induced Colitis
| Treatment | Dosage | MPO Activity | Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) | Reference |
| This compound | 30 mg/kg, p.o. | Significant reduction | Significantly inhibited | [1][7] |
| Sulfasalazine | - | - | Reduced expression | [8] |
| Mesalazine | 0.4 g/kg | - | Significantly reduced | [4] |
| Budesonide | - | Decreased infiltration | Decreased levels | [9] |
| Infliximab | 10 mg/kg | - | Downregulated TNF-α | [6] |
Table 3: Efficacy in TNBS-Induced Colitis Model
| Treatment | Dosage | Effect on Body Weight Loss | Macroscopic Damage Score | Reference |
| This compound | 30 mg/kg, p.o. | Significantly reduced | Reduced | [10] |
| Mesalazine | - | - | - | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Induction of Colitis
-
DSS-Induced Colitis: Acute colitis is induced in mice by administering 2.5-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[12][13] The severity of colitis can be modulated by altering the concentration of DSS and the duration of administration.[14]
-
TNBS-Induced Colitis: Colitis is induced by a single intrarectal administration of TNBS (e.g., 2 mg) dissolved in ethanol (e.g., 45-50%) to break the mucosal barrier.[11][15] This model is known to induce a Th1-mediated inflammatory response.
Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculated based on the scoring of body weight loss, stool consistency, and the presence of blood in the stool.[16]
-
Colon Length: Measured from the ileocecal junction to the anus as an indicator of inflammation; a shorter colon is indicative of more severe colitis.[1][3]
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration into the colonic tissue, determined by colorimetric assay.[1]
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and loss of crypt architecture.[4][17]
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates are quantified using methods such as ELISA or RT-PCR.[7][9]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's anti-inflammatory action and a typical experimental workflow for evaluating its efficacy in a colitis model.
Caption: Mechanism of this compound's anti-inflammatory action in colitis.
Caption: Experimental workflow for evaluating this compound in a colitis model.
References
- 1. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine | Scilit [scilit.com]
- 2. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Budesonide-loaded nanostructured lipid carriers reduce inflammation in murine DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucocorticoid budesonide has protective and deleterious effects in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 14. academic.oup.com [academic.oup.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. scibasejournals.org [scibasejournals.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Euphol Versus Other Triterpenoids: A Comparative Analysis of Biological Activity
In the landscape of natural product research, triterpenoids stand out for their vast structural diversity and significant therapeutic potential. Among these, euphol, a tetracyclic triterpene alcohol, has garnered considerable attention for its anti-inflammatory and anti-cancer properties. This guide provides a comparative analysis of this compound against other notable triterpenoids—tirucallol, lupeol, and betulinic acid—supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.
Comparative Cytotoxic Activity
The anti-cancer potential of this compound has been extensively evaluated against a wide array of human cancer cell lines. Its efficacy, along with that of other selected triterpenoids, is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative IC50 Values (µM) of Triterpenoids Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Lupeol | Betulinic Acid |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | 18.76[1] | 50[2] | 54.97[3] |
| MDA-MB-231 | Breast Adenocarcinoma | 9.08[1] | - | - |
| Glioblastoma | ||||
| U87-MG | Glioblastoma | 28.24[4] | - | - |
| U251 | Glioblastoma | 23.32[4] | - | - |
| Pancreatic Cancer | ||||
| Panc-1 | Pancreatic Carcinoma | 21.47 (treatment conc.)[5] | - | - |
| Mia-Pa-Ca-2 | Pancreatic Carcinoma | 8.46 (treatment conc.)[5] | - | - |
| Colon Cancer | ||||
| HCT15 | Colorectal Carcinoma | 5.47[1] | - | - |
| SW480 | Colorectal Adenocarcinoma | 5.79[1] | - | - |
| HRT-18 | Colorectal Adenocarcinoma | 70.8[6] | - | - |
| Melanoma | ||||
| A375 | Malignant Melanoma | - | - | 65.9[3] |
| MeWo | Malignant Melanoma | - | - | Strong cytotoxicity noted[7] |
| Leukemia | ||||
| K-562 | Chronic Myelogenous Leukemia | 34.44 | - | - |
| Lung Cancer | ||||
| A-549 | Lung Carcinoma | - | 50[2] | - |
| Cervical Cancer | ||||
| HeLa | Cervical Adenocarcinoma | - | 37[2] | - |
Note: Direct comparison of IC50 values should be made with caution when data is sourced from different studies, as experimental conditions may vary.
This compound demonstrates broad-spectrum cytotoxic activity, with particularly low IC50 values against certain colon, pancreatic, and breast cancer cell lines.[1][5] One extensive screening showed this compound's IC50 values ranging from 1.41 to 38.89 µM across 73 human cancer cell lines.[5] In glioblastoma cell lines, this compound has been shown to be significantly more potent than the standard chemotherapeutic agent temozolomide.[4][8]
Betulinic acid also exhibits potent cytotoxic effects, particularly against melanoma cell lines.[3] Lupeol shows activity in the mid-micromolar range against several cancer cell types.[2]
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of these triterpenoids are often evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This assay measures the ability of a compound to reduce swelling, with the 50% inhibitory dose (ID50) indicating the dose required to reduce edema by half.
Table 2: Anti-inflammatory Activity of Triterpenoids in the TPA-Induced Mouse Ear Edema Model
| Triterpenoid | ID50 (mg/ear) | Key Findings |
| This compound | 0.2 | Marked inhibitory activity.[5] |
| Tirucallol | Not specified | Suppressed ear edema in a dose-dependent manner.[9][10] |
| Lupeol | Not specified | Alleviated TPA-induced inflammation at doses of 0.5 and 1 mg/ear. |
| Betulinic Acid | Not specified | Reduced TPA-induced edema when administered topically at 0.5 mg/kg.[11] |
This compound demonstrates potent anti-inflammatory activity in the TPA-induced mouse ear edema model.[5] Tirucallol and betulinic acid have also been shown to be effective in reducing TPA-induced inflammation, although specific ID50 values for direct comparison were not available in the reviewed literature.[9][10][11] Lupeol has also demonstrated anti-inflammatory effects in this model.
Mechanisms of Action: A Focus on Cellular Signaling
This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
MAPK/ERK and PI3K/Akt Pathways
The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathways are crucial for cell growth and survival. In many cancers, these pathways are hyperactivated. This compound has been shown to inhibit the PI3K/Akt signaling pathway in U87 MG glioblastoma cells. Interestingly, its effect on the MAPK/ERK pathway appears to be cell-type dependent, with inhibition observed in U87 MG cells and a long-lasting activation leading to apoptosis in C6 glioblastoma cells.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been found to suppress TGF-β signaling by inducing the movement of TGF-β receptors into lipid rafts and promoting their degradation. This disruption of TGF-β signaling contributes to this compound's anti-cancer effects.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of the biological activities of triterpenoids. Below are outlines of the key experimental protocols cited in this guide.
Cytotoxicity Assessment: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic effect of this compound from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 5. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulinic acid exhibits stronger cytotoxic activity on the normal melanocyte NHEM-neo cell line than on drug-resistant and drug-sensitive MeWo melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tirucallol - Wikipedia [en.wikipedia.org]
- 11. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of Euphol: A Comparative Guide to Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
Euphol, a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus, has garnered significant interest for its therapeutic potential.[1] Preclinical studies have demonstrated its anti-inflammatory, analgesic, and potent anti-cancer properties.[1][2] While research has implicated several signaling pathways in its mechanism of action, including Protein Kinase C (PKC), NF-κB, and ERK, the direct molecular targets of this compound remain to be definitively confirmed.[3] This guide provides a comparative overview of methodologies for validating the molecular targets of this compound, with a special focus on the powerful CRISPR-Cas9 gene-editing technology.
CRISPR-Cas9: The Gold Standard for Target Validation
The advent of CRISPR-Cas9 has revolutionized the field of drug target validation by enabling precise and permanent modification of the genome.[4] This technology allows researchers to directly assess the role of a putative target gene in mediating the effects of a compound.
The CRISPR-Cas9 Advantage
Compared to other methods, CRISPR-Cas9 offers unparalleled specificity and the ability to establish a clear causal relationship between a gene and a drug's mechanism of action. By creating a clean genetic knockout, researchers can observe whether the absence of the target protein abrogates the cellular response to this compound.
Hypothetical Workflow for this compound Target Validation using CRISPR-Cas9
The following workflow outlines the key steps to validate a putative molecular target of this compound using CRISPR-Cas9.
Alternative Methods for Target Identification and Validation
While CRISPR-Cas9 is a powerful validation tool, other techniques are valuable for initial target identification and can provide complementary evidence.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 | Precise gene editing to create knockout or knock-in models. | High specificity, permanent gene modification, establishes causality. | Can have off-target effects, requires cell line engineering. |
| RNA interference (RNAi) | Uses siRNAs or shRNAs to temporarily knockdown gene expression. | Relatively quick and high-throughput. | Incomplete knockdown, potential off-target effects, transient effect. |
| Affinity-Based Proteomics | Uses a modified this compound "bait" to pull down interacting proteins from cell lysates. | Identifies direct binding partners, does not require prior knowledge of the target. | Requires chemical modification of this compound, may identify non-specific binders. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Label-free, can be performed in live cells, provides information on target engagement. | Requires specialized equipment and complex data analysis. |
| Expression Profiling (Transcriptomics/Proteomics) | Measures global changes in gene or protein expression after this compound treatment. | Provides a broad overview of affected pathways. | Identifies downstream effects, not necessarily the direct target. |
A General Workflow for Affinity-Based Target Identification
This approach is particularly useful when the direct molecular target of a compound is unknown.
Quantitative Data on this compound's Bioactivity
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Pancreatic Carcinoma | Pancreatic | 6.84 |
| Esophageal Squamous Cell | Esophageal | 11.08 |
| Prostate Cancer | Prostate | Not specified |
| Melanoma | Skin | Not specified |
| Colon Cancer | Colon | Not specified |
| Glioblastoma (U87-MG) | Brain | 28.24 |
| Glioblastoma (GAMG) | Brain | 8.47 |
| HRT-18 | Colorectal | 70.8 |
| Data compiled from multiple sources.[2][5][6] |
Table 2: Effects of this compound on Gene and Protein Expression
| Target | Cell Line/Model | Effect | Magnitude of Effect |
| TGF-β Receptor I/II | Mv1Lu, MKN45 | Decreased protein levels | ~75-83% degradation |
| Smad2 Phosphorylation | Mv1Lu, AGS | Inhibition | ~81-93% suppression |
| Fibronectin Expression | AGS | Inhibition of TGF-β induced expression | Dose-dependent |
| IL-1β mRNA | Mouse colon | Inhibition | 95% |
| CXCL1/KC mRNA | Mouse colon | Inhibition | 100% |
| TNF-α mRNA | Mouse colon | Inhibition | 40% |
| IL-6 mRNA | Mouse colon | Inhibition | 75% |
| Data compiled from multiple sources.[7][8] |
Experimental Protocols
CRISPR-Cas9 Mediated Target Validation Protocol (Hypothetical)
This protocol provides a detailed methodology for validating a putative target of this compound, for example, a specific protein kinase 'X' (PKX).
-
sgRNA Design and Cloning:
-
Design at least two independent single guide RNAs (sgRNAs) targeting an early exon of the PKX gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line (e.g., a pancreatic cancer cell line sensitive to this compound) with the lentivirus.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells by adding puromycin to the culture medium.
-
Isolate single cells into 96-well plates to generate clonal populations.
-
-
Validation of Gene Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the region of the PKX gene targeted by the sgRNAs by PCR. Sequence the PCR products (e.g., by Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Expression Analysis: Lyse the validated knockout clones and wild-type control cells. Perform a Western blot using an antibody specific for PKX to confirm the complete absence of the protein.
-
-
Phenotypic Analysis:
-
Seed wild-type and validated PKX knockout cells at equal densities.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Assess cell viability using an MTS or similar assay.
-
Expected Outcome: If PKX is the direct target of this compound, the knockout cells should exhibit significant resistance to this compound-induced cytotoxicity compared to wild-type cells.
-
Summarized Protocol for Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a this compound analog containing a linker and a biotin tag.
-
Cell Lysis: Prepare a native protein lysate from a this compound-sensitive cancer cell line.
-
Affinity Pulldown:
-
Incubate the biotinylated this compound probe with the cell lysate.
-
As a negative control, pre-incubate the lysate with an excess of unmodified this compound before adding the biotinylated probe.
-
Capture the probe and any bound proteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the sample treated with the biotinylated probe compared to the control sample. These are the candidate targets of this compound.
Proposed Signaling Pathways Modulated by this compound
Based on current literature, this compound is believed to exert its effects by modulating several key signaling pathways involved in inflammation and cancer progression.
References
- 1. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of this compound from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 6. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Euphol's Immunomodulatory Profile: A Comparative Analysis Against Leading Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory effects of euphol, a tetracyclic triterpene alcohol, against established immunosuppressive agents: cyclosporine A, tacrolimus, and corticosteroids. The information is compiled from preclinical studies to offer insights into this compound's potential as a novel immunomodulatory agent.
At a Glance: this compound vs. Conventional Immunosuppressants
| Feature | This compound | Cyclosporine A | Tacrolimus | Corticosteroids (Dexamethasone) |
| Primary Molecular Target | Primarily targets components of the NF-κB and TGF-β signaling pathways.[1] | Calcineurin | Calcineurin | Glucocorticoid Receptor |
| Mechanism of Action | Inhibits pro-inflammatory cytokine production and immune cell migration by suppressing key inflammatory signaling pathways.[1][2][3] | Inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, a key transcription factor for IL-2 gene expression. | Similar to Cyclosporine A, it inhibits calcineurin, leading to reduced T-cell activation and cytokine production.[4] | Binds to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes, partly by inhibiting NF-κB.[5][6][7] |
| Effect on T-Cell Proliferation | Indirectly inhibits T-cell proliferation by modulating inflammatory responses. | Potent inhibitor of T-cell proliferation.[8][9] | Potent inhibitor of T-cell proliferation. | Can induce apoptosis in lymphocytes, thereby reducing their numbers. |
| Key Inhibited Cytokines | TNF-α, IL-1β, IL-6, MCP-1, MIP-2.[2][3][10] | IL-2, IFN-γ.[11] | IL-2, IL-4, IL-5, IFN-γ, TNF-α.[12][13] | IL-1, IL-2, IL-6, IFN-γ, TNF-α. |
Quantitative Data Summary
Direct comparative studies of this compound against cyclosporine A, tacrolimus, or corticosteroids under identical experimental conditions are limited. The following tables summarize available quantitative data from separate studies.
Table 1: Immunomodulatory Effects of this compound
| Parameter | Effect | Concentration/Dose | Cell/Animal Model | Reference |
| Cytokine Inhibition | ||||
| IL-1β | 80% inhibition | 30 mg/kg, p.o. | DSS-induced colitis in mice | [10] |
| CXCL1/KC | 48% inhibition | 30 mg/kg, p.o. | DSS-induced colitis in mice | [10] |
| MIP-2 | 65% inhibition | 30 mg/kg, p.o. | DSS-induced colitis in mice | [10] |
| MCP-1 | 80% inhibition | 30 mg/kg, p.o. | DSS-induced colitis in mice | [10] |
| TNF-α | 46% inhibition | 8 mg/kg, p.o. | Carrageenan-induced pleurisy in rats | [14] |
| IL-1β | 50.1% inhibition | 8 mg/kg, p.o. | Carrageenan-induced pleurisy in rats | [14] |
| IL-6 | 37.1% inhibition | 8 mg/kg, p.o. | Carrageenan-induced pleurisy in rats | [14] |
| Neutrophil Migration | 84% inhibition | 292.9 μM | In vitro chemotaxis assay | [15] |
| Cytotoxicity (IC50) | ||||
| HRT-18 (colorectal adenocarcinoma) | 70.8 μM | - | In vitro cytotoxicity assay | [15] |
| 3T3 (fibroblasts) | 39.2 μM | - | In vitro cytotoxicity assay | [15] |
| Pancreatic carcinoma cells | 6.84 µM | - | In vitro cytotoxicity assay | [16] |
| Esophageal squamous cell carcinoma | 11.08 µM | - | In vitro cytotoxicity assay | [16] |
Table 2: Immunosuppressive Effects of Tacrolimus and Dexamethasone
| Compound | Parameter | Effect (IC50 or % inhibition) | Concentration | Cell/Animal Model | Reference |
| Tacrolimus | Cytokine Inhibition | ||||
| IL-2, IFN-γ, IL-4, IL-5 | IC50: 0.02-0.11 ng/mL | - | Human PBMC | [13] | |
| TNF-α, IL-5 | Significant inhibition | 10⁻⁶ M | Human lung tissue | [12] | |
| Dexamethasone | Cytokine Inhibition | ||||
| TNF-α, IL-5 | Significant inhibition | 10⁻⁶ M | Human lung tissue | [12] | |
| TNF-α | 52.2% inhibition | 0.5 mg/kg, p.o. | Carrageenan-induced pleurisy in rats | [14] | |
| IL-1β | 57.2% inhibition | 0.5 mg/kg, p.o. | Carrageenan-induced pleurisy in rats | [14] | |
| IL-6 | 39.9% inhibition | 0.5 mg/kg, p.o. | Carrageenan-induced pleurisy in rats | [14] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these compounds are mediated through distinct signaling pathways.
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key signaling cascades, primarily the NF-κB and TGF-β pathways. It has been shown to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression.[1] This leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.[2][3][10] Additionally, this compound can modulate TGF-β signaling, which plays a complex role in immune regulation and tissue fibrosis.[1]
Cyclosporine A and Tacrolimus Mechanism of Action
Both cyclosporine A and tacrolimus are calcineurin inhibitors. By binding to their respective immunophilins (cyclophilin for cyclosporine A and FKBP12 for tacrolimus), they form a complex that inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).
Corticosteroids Mechanism of Action
Corticosteroids, such as dexamethasone, diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus where it can act in two main ways to suppress inflammation: by directly binding to DNA and activating the transcription of anti-inflammatory genes, and by inhibiting the activity of pro-inflammatory transcription factors like NF-κB and AP-1.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cytokine Production and Measurement (ELISA)
-
Cell/Tissue Preparation: Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are isolated from blood samples, or tissue explants are prepared.
-
Stimulation: Cells or tissues are stimulated with a pro-inflammatory agent (e.g., Lipopolysaccharide (LPS) for macrophages, or antigens for sensitized tissues) in the presence or absence of varying concentrations of the test compound (this compound, cyclosporine A, tacrolimus, or dexamethasone).[2][12]
-
Incubation: The cultures are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion into the supernatant.[12]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][17] This involves capturing the cytokine of interest with a specific antibody, followed by detection with a labeled secondary antibody that generates a measurable colorimetric signal.
T-Cell Proliferation Assay
-
Cell Isolation: T-lymphocytes are isolated from peripheral blood.
-
Labeling (Optional but common): Cells can be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed to daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.
-
Stimulation: T-cells are stimulated to proliferate using mitogens (e.g., Phytohaemagglutinin - PHA) or a combination of antibodies that mimic physiological activation (e.g., anti-CD3 and anti-CD28 antibodies).[8][18]
-
Treatment: The stimulated cells are treated with a range of concentrations of the immunosuppressive agent.
-
Incubation: Cells are cultured for a period of 3 to 5 days to allow for proliferation.
-
Measurement of Proliferation:
-
Thymidine Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into newly synthesized DNA is measured as an indicator of proliferation.[8]
-
Flow Cytometry: If using CFSE, the dilution of the fluorescent dye is measured by flow cytometry to determine the number of cell divisions.[18]
-
NF-κB Activation Assay (Reporter Gene Assay)
-
Cell Line: A cell line (e.g., HEK293T or THP-1) is engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.[19][20]
-
Transfection (if necessary): Cells are transfected with the reporter plasmid.
-
Treatment and Stimulation: The cells are pre-treated with the test compound (this compound or dexamethasone) for a specific duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).[19][20]
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the reporter protein.
-
Luciferase Assay: A substrate for the luciferase enzyme is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the light produced is proportional to the activity of the NF-κB transcription factor.[19]
Conclusion
This compound demonstrates significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of TGF-β signaling. This mechanism of action is distinct from the calcineurin-inhibiting effects of cyclosporine A and tacrolimus, and the glucocorticoid receptor-mediated actions of corticosteroids. While the available data suggests this compound's potential as an immunomodulatory agent, direct, head-to-head comparative studies with established immunosuppressants are necessary to fully elucidate its relative potency and therapeutic potential. Future research should focus on conducting such comparative experiments to provide the quantitative data needed for a more definitive assessment of this compound's place in immunomodulatory therapy.
References
- 1. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive and therapeutic this compound treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro cyclosporin sensitivity of proliferating lymphocytes is predictive of in-vivo therapeutic response in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 11. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tacrolimus inhibits cytokine production and chemical mediator release following antigen stimulation of passively sensitized human lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Immunomodulatory and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FK506(Tacrolimus) ELISA Kit [elkbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Independent Verification of Euphol's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol found in the sap of various Euphorbia species, has garnered scientific interest for its diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Preliminary studies have also suggested that this compound possesses antiviral activity, notably against the Human Immunodeficiency Virus type 1 (HIV-1) through the inhibition of its reverse transcriptase enzyme.[4][5][6] However, a comprehensive, independent verification of its broad-spectrum antiviral efficacy and a direct comparison with established antiviral agents are currently lacking in published literature.
This guide aims to provide an objective overview of the current state of knowledge regarding this compound's antiviral activity. Due to the limited availability of direct comparative and quantitative data, this document also presents standardized experimental protocols and data presentation templates that can be utilized to conduct such verification studies.
Comparative Analysis of Antiviral Activity: A Data Gap
To date, no peer-reviewed studies have been identified that directly compare the antiviral activity of this compound against a panel of viruses alongside standard-of-care antiviral drugs. Quantitative data, such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound against specific viruses, remains largely unreported. The majority of published IC50 values for this compound relate to its cytotoxic effects on various cancer cell lines.[6]
To facilitate future comparative studies, the following tables are provided as templates for the systematic presentation of antiviral activity data.
Table 1: Hypothetical Comparison of in vitro Antiviral Activity of this compound against Enveloped Viruses
| Virus Family | Virus | Cell Line | This compound IC50 (µM) | Acyclovir IC50 (µM) | Zidovudine (AZT) IC50 (µM) | Selectivity Index (SI) of this compound |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Data not available | [Insert Value] | N/A | Data not available |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | Data not available | [Insert Value] | N/A | Data not available |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | Data not available | N/A | [Insert Value] | Data not available |
| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | Data not available | N/A | N/A | Data not available |
Note: IC50 values for Acyclovir and Zidovudine are well-established and should be determined in parallel as positive controls. The Selectivity Index (SI) is calculated as CC50 (cytotoxicity) / IC50 (antiviral activity).
Table 2: Hypothetical Comparison of in vitro Antiviral Activity of this compound against Non-Enveloped Viruses
| Virus Family | Virus | Cell Line | This compound IC50 (µM) | Ribavirin IC50 (µM) | Selectivity Index (SI) of this compound |
| Picornaviridae | Rhinovirus | HeLa | Data not available | [Insert Value] | Data not available |
| Adenoviridae | Adenovirus | A549 | Data not available | [Insert Value] | Data not available |
Note: Ribavirin is a broad-spectrum antiviral used here as a hypothetical comparator for non-enveloped viruses.
Experimental Protocols for Antiviral Activity Assessment
The following are detailed methodologies for key experiments required to independently verify the antiviral activity of this compound.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. This is crucial for calculating the Selectivity Index.
Methodology:
-
Cell Lines: Select appropriate cell lines for the viruses to be tested (e.g., Vero for HSV, MT-4 for HIV-1, MDCK for Influenza).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubate for 48-72 hours (duration should match the antiviral assay).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at the appropriate wavelength and calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
-
Virus Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles in the presence of the test compound.
Methodology:
-
Virus Stocks: Use laboratory-adapted strains of the viruses of interest with known titers.
-
Procedure:
-
Seed host cells in a 24-well plate and grow to confluence.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, wash the cells to remove unattached virus.
-
Add fresh medium containing various non-toxic concentrations of this compound (as determined by the cytotoxicity assay). Include a no-drug control.
-
Incubate for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant and determine the virus titer using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.
-
The IC50 value is the concentration of this compound that reduces the virus yield by 50% compared to the no-drug control.
-
Plaque Reduction Assay
Objective: To determine the effect of the compound on the ability of a virus to form plaques, which are localized areas of cell death.
Methodology:
-
Procedure:
-
Seed host cells in a 6-well plate and grow to a confluent monolayer.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes different concentrations of this compound.
-
Incubate until plaques are visible (typically 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.
-
Visualizing Methodologies and Pathways
Experimental Workflow for Antiviral Screening
The following diagram illustrates a standard workflow for the in vitro screening of a compound for antiviral activity.
Caption: A generalized workflow for the in vitro evaluation of a compound's antiviral activity.
Postulated Antiviral Signaling Pathway of this compound against HIV-1
Based on existing literature, the primary proposed mechanism of this compound's anti-HIV-1 activity is the inhibition of the reverse transcriptase enzyme.[4][5] The following diagram illustrates this inhibitory action.
Caption: Proposed inhibitory action of this compound on HIV-1 reverse transcriptase.
Conclusion and Future Directions
While preliminary evidence suggests that this compound may possess antiviral properties, particularly against HIV-1, there is a clear and urgent need for independent and comprehensive verification. The lack of comparative studies against established antiviral drugs and the absence of quantitative efficacy data (IC50/EC50 values) are significant gaps in the current body of research.
Future studies should focus on:
-
Broad-Spectrum Screening: Testing this compound against a diverse panel of both enveloped and non-enveloped viruses.
-
Quantitative Analysis: Determining the IC50 and CC50 values to calculate the selectivity index, a critical measure of a compound's potential as a therapeutic agent.
-
Comparative Studies: Directly comparing the antiviral activity of this compound with standard-of-care drugs in parallel experiments.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound for different viruses beyond HIV-1 reverse transcriptase.
The experimental protocols and data presentation frameworks provided in this guide offer a foundation for researchers to undertake these necessary investigations. Such studies will be invaluable in determining the true potential of this compound as a novel antiviral agent.
References
- 1. This compound: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 2. This compound: chemical and biological aspects: A review [journals.ekb.eg]
- 3. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Euphol and Its Synthetic Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Euphol, a tetracyclic triterpene alcohol found predominantly in the latex of Euphorbia species, has garnered significant attention for its diverse pharmacological properties. Its anti-inflammatory, anti-cancer, and immunomodulatory effects have positioned it as a promising scaffold for drug discovery. This has spurred the development of synthetic and semi-synthetic analogs aimed at enhancing its therapeutic potential and overcoming limitations such as bioavailability. This guide provides a head-to-head comparison of this compound and its reported analogs, supported by available experimental data, to aid researchers in navigating this evolving field.
Performance Comparison: Cytotoxicity
The primary focus of this compound analog development has been to enhance its cytotoxic activity against cancer cells. While comprehensive comparative data is still emerging, initial studies provide valuable insights.
A study on semi-synthetic derivatives of this compound demonstrated that chemical modifications can lead to increased cytotoxicity against specific cancer cell lines. Notably, some derivatives exhibited greater potency than the parent compound against leukemia (K562) and lung cancer (SKLU-1) cell lines, while showing inactivity against glioblastoma (U251) and prostate cancer (PC-3) cells, suggesting a degree of selectivity.[1]
Table 1: Comparative Cytotoxicity of this compound and its Semi-Synthetic Derivatives [1]
| Compound | U251 (Glioblastoma) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | HCT-15 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SKLU-1 (Lung) IC₅₀ (µM) |
| This compound | >25 | >25 | 18.2 | >25 | >25 | >25 |
| Derivative 6 | >25 | >25 | 10.5 | >25 | >25 | 15.8 |
| Derivative 7 | >25 | >25 | 12.1 | >25 | >25 | 17.3 |
| Derivative 8 | >25 | >25 | 8.9 | >25 | >25 | 14.2 |
| Derivative 10 | >25 | >25 | 14.7 | >25 | >25 | 19.8 |
| Derivative 12 | >25 | >25 | 16.3 | >25 | >25 | 21.5 |
Note: Lower IC₅₀ values indicate higher cytotoxicity. Data is illustrative and based on available research.[1] "Derivative 8" showed the most promising activity against the K562 leukemia cell line.[1]
Another class of related semi-synthetic compounds, ingenol derivatives, has also shown potent cytotoxic effects across a large panel of human cancer cell lines.[2] For instance, IngC (ingenol-3-dodecanoate) displayed significantly higher efficacy against esophageal cancer cell lines compared to known ingenol compounds like ingenol-3-angelate.[2]
Mechanistic Insights: Modulation of Key Signaling Pathways
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. While direct comparative studies on the signaling effects of its synthetic analogs are limited, understanding this compound's mechanism of action provides a framework for evaluating these novel compounds.
Anti-inflammatory Activity: The NF-κB Pathway
This compound has been shown to possess significant anti-inflammatory properties, in part by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.[3] This pathway is a key regulator of the inflammatory response.
Below is a diagram illustrating the experimental workflow for assessing NF-κB inhibition.
Anti-cancer Effects: PI3K/Akt and TGF-β Signaling
This compound's anti-cancer activity is linked to its ability to modulate the PI3K/Akt and TGF-β signaling pathways, which are crucial for cell survival, proliferation, and metastasis. This compound has been reported to suppress TGF-β signaling.[4][5]
The following diagram depicts the PI3K/Akt signaling pathway, a common target for anti-cancer drug development.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound and its analogs. Below are standard protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and synthetic analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its synthetic analogs and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for PI3K/Akt Pathway Activation
This technique is used to determine the effect of compounds on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The available data suggests that synthetic modification of the this compound scaffold is a promising strategy for enhancing its anti-cancer properties. Semi-synthetic derivatives have demonstrated superior cytotoxicity against certain cancer cell lines compared to the parent compound. However, a comprehensive head-to-head comparison across a broader range of analogs and biological assays is necessary to fully elucidate their therapeutic potential. Future research should focus on direct comparative studies evaluating not only cytotoxicity but also the impact on key signaling pathways, such as NF-κB and PI3K/Akt, to build a more complete picture of the structure-activity relationships of these promising compounds. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Trisnor-Euphane-Type Triterpenoid and Other Constituents Isolated from Euphorbia tanquahuete Sessé & Moc.: Preparation and Cytotoxic Evaluation of Semisynthetic Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 4. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Replicating Published Findings on Euphol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the mechanism of action of euphol, a tetracyclic triterpene with promising anti-inflammatory and anti-cancer properties. We have compiled and organized key experimental data, detailed methodologies, and visual representations of cellular pathways to facilitate the replication and further investigation of this compound's therapeutic potential.
Data Presentation: this compound's Performance Against Alternatives
To provide a clear comparison, the following tables summarize the cytotoxic effects of this compound on various cancer cell lines, including direct comparisons with standard chemotherapeutic agents.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| CS12 | Gastric Cancer | - | [1] |
| U87-MG | Adult Glioma | 28.24 ± 0.232 | [2] |
| U373 | Adult Glioma | 30.48 ± 3.514 | [2] |
| U251 | Adult Glioma | 23.32 ± 2.177 | [2] |
| GAMG | Adult Glioma | 8.473 ± 1.911 | [2] |
| SW1088 | Adult Glioma | 27.41 ± 1.87 | [2] |
| SW1783 | Adult Glioma | 19.62 ± 1.422 | [2] |
| SNB19 | Adult Glioma | 34.41 ± 0.943 | [2] |
| RES186 | Pediatric Glioma | 16.7 ± 3.722 | [2] |
| Esophageal Squamous Cell Carcinoma | Esophageal Cancer | 11.08 | |
| Pancreatic Carcinoma Cells | Pancreatic Cancer | 6.84 |
Table 2: Comparative Cytotoxicity of this compound and Temozolomide in Glioma Cell Lines
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Temozolomide | Fold Higher Efficacy of this compound | Reference |
| U87-MG | 28.24 ± 0.232 | 746.76 ± 3.15 | ~26.4 | [2] |
| U373 | 30.48 ± 3.514 | 544.75 ± 1.53 | ~17.9 | [2] |
| U251 | 23.32 ± 2.177 | 696.4 ± 2.92 | ~29.9 | [2] |
| GAMG | 8.473 ± 1.911 | 97 ± 2.05 | ~11.4 | [2] |
| SW1088 | 27.41 ± 1.87 | 979.2 ± 4.00 | ~35.7 | [2] |
| SW1783 | 19.62 ± 1.422 | >1000 | >50.9 | [2] |
| NHA (Normal Astrocytes) | 21.06 ± 4.157 | 110.5 ± 1.05 | ~5.2 | [2] |
| SNB19 | 34.41 ± 0.943 | >1000 | >29.1 | [2] |
| RES186 | 16.7 ± 3.722 | 714.75 ± 7.08 | ~42.8 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-60 µg/ml) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, wash the cells twice with PBS.
-
Add 50 µl of 1 mg/ml 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubate for 2 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.[3]
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Procedure:
-
Protein Extraction:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-p-Smad2, anti-Smad2, anti-fibronectin, anti-β-actin) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, which are typically normalized to a loading control like β-actin.[3]
-
NF-κB Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
-
Procedure:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment: After 24-48 hours of transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound for a specified duration.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as relative luciferase units (RLU).[4][5][6][7]
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.
-
Procedure:
-
Nuclear Extract Preparation:
-
Treat cells with an NF-κB activator (e.g., TNF-α) with or without this compound.
-
Isolate the nuclear proteins from the cells.
-
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or other appropriate methods. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.
-
Specificity Controls: To confirm the specificity of the binding, perform competition assays by adding an excess of unlabeled "cold" probe or a mutated probe to the binding reaction. A supershift assay can also be performed by adding an antibody specific to an NF-κB subunit, which will cause a further shift in the complex.[8][9][10][11][12]
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: Key signaling pathways modulated by this compound in its anti-inflammatory and anti-cancer activities.
Caption: A typical experimental workflow for Western Blot analysis to study protein expression.
Caption: Logical relationship of experimental readouts for NF-κB inhibition assays.
References
- 1. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. oncology.wisc.edu [oncology.wisc.edu]
- 8. EMSA [celldeath.de]
- 9. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Euphol in a Laboratory Setting
Understanding Euphol's Properties for Safe Disposal
This compound is a naturally occurring compound often isolated from the sap of plants in the Euphorbia genus.[1][2] This sap is known to be toxic.[3] this compound itself is soluble in solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol, but it is insoluble in water.[4] These properties are important considerations when developing a disposal plan.
Standard Operating Procedure for this compound Disposal
The following step-by-step guide provides a framework for the safe disposal of this compound waste. It is imperative to consult your institution's specific safety data sheets (SDS) and to contact your Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure correct disposal streams.
-
Solid this compound Waste:
-
Collect any solid this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and empty this compound containers in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with this compound and any solvents used.
-
-
Liquid this compound Waste:
-
Collect all liquid waste containing this compound, including solutions in DMSO, methanol, or ethanol, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Step 3: Labeling Hazardous Waste
Properly label all this compound waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound and the name and concentration of any solvents present.
-
The date the waste was first added to the container.
-
Your name, department, and contact information.
Step 4: Storage of Waste
Store this compound waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure the storage area is compliant with your institution's guidelines for hazardous waste accumulation.
Step 5: Arranging for Disposal
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for a scheduled pickup.[5][6][7]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as concentration limits for landfill or incineration. Similarly, specific experimental protocols for the neutralization or deactivation of this compound waste have not been published in the reviewed literature. Researchers should rely on the guidance provided by the product-specific Safety Data Sheet (SDS) and their institution's EHS professionals.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to follow when disposing of this compound waste in a laboratory setting.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment.
References
- 1. This compound | CAS:514-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Waste Disposal — Department of Environmental Health and Safety [louisville.edu]
- 6. Waste Disposal | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Navigating the Safe Handling of Euphol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Euphol, a tetracyclic triterpene alcohol with significant pharmacological potential, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound: Essential Safety Information at a Glance
This compound is a white crystalline powder. While comprehensive toxicological data is not widely available, it is crucial to handle this compound with care, assuming it may present hazards upon inhalation, ingestion, or skin contact. Adherence to standard laboratory safety protocols is the first line of defense against potential exposure.
Storage & Handling:
| Parameter | Recommendation |
| Storage Temperature | Long-term: -20°C. Short-term: Keep in a cool, dry place. |
| Container | Store in a tightly sealed container. |
| Handling Environment | Handle in a well-ventilated area, preferably in a chemical fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required personal protective equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Goggles are preferred when there is a risk of splashing or generating dust. |
| Body | Laboratory coat | A buttoned lab coat should be worn at all times in the laboratory. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or when generating dust. | A NIOSH-approved respirator with an appropriate particulate filter should be used if ventilation is inadequate. |
Step-by-Step Handling Procedures
To ensure safe handling and maintain the integrity of the compound, follow these procedural steps:
-
Preparation : Before handling, ensure you are in a designated area, preferably a chemical fume hood, and are wearing all required PPE. Have all necessary equipment and materials, including a waste container, readily accessible.
-
Weighing : When weighing the powdered form of this compound, do so carefully to avoid creating dust. Use a spatula to transfer the powder. It is advisable to perform this task within a fume hood or a balance enclosure.
-
Dissolving : this compound is soluble in DMSO, methanol, and ethanol[1]. When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Post-Handling : After handling, decontaminate the work surface with an appropriate solvent. Wash your hands thoroughly with soap and water, even after wearing gloves.
Emergency Procedures: Immediate Actions are Critical
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Categorization:
-
Solid Waste : Unused this compound powder, contaminated gloves, weigh paper, and other disposable materials.
-
Liquid Waste : Solutions containing this compound and solvents used for rinsing contaminated glassware.
Disposal Protocol:
-
Solid Waste : Collect all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatible.
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal, including emergency protocols.
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research. This commitment to best practices is fundamental to advancing scientific discovery in a responsible manner.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
